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Core Science & Biosynthesis

Foundational

The Strategic Utility of 1-(Dimethylamino)cyclopropane-1-carbaldehyde in Modern Medicinal Chemistry: Physicochemical Profiling and Synthetic Methodologies

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of incorporating dense functionality into conformationally restricted drug scaffolds. 1-(Dimethylamino)cyclopropane-1-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of incorporating dense functionality into conformationally restricted drug scaffolds. 1-(Dimethylamino)cyclopropane-1-carbaldehyde represents a highly specialized, bifunctional building block designed to solve a classic problem in synthetic medicinal chemistry: the inherent instability of α -amino aldehydes.

Typically, α -amino aldehydes are highly prone to epimerization (racemization) and aldol-type self-condensation due to the acidic nature of the α -proton. However, by embedding the α -carbon within a gem-disubstituted cyclopropane ring, the α -proton is entirely eliminated. This structural modification not only grants exceptional chemical stability but also introduces a high degree of conformational restriction, which is critical for minimizing the entropic penalty during target-ligand binding.

Physicochemical Profiling

Understanding the physical and chemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The dimethylamino group acts as a basic center and a highly hydrophilic moiety, while the cyclopropane ring provides a lipophilic, metabolically stable core.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication
CAS Registry Number 1Primary identifier for procurement and database querying.
PubChem CID 2Structural and computational data reference.
Molecular Formula C6H11NO Indicates a highly compact, low-molecular-weight building block.
Molecular Weight 113.16 g/mol High atom economy when incorporated into larger API scaffolds.
LogP (Predicted) -0.33 Highly hydrophilic; requires careful aqueous workup during synthesis to avoid product loss.
Structural Features Gem-disubstituted cyclopropaneImparts rigidity; Walsh orbitals of the cyclopropane may conjugate with the aldehyde carbonyl.
Structural Logic & Drug Property Relationship

The unique architecture of 1-(Dimethylamino)cyclopropane-1-carbaldehyde directly dictates its utility in lead optimization. The diagram below illustrates the causal relationship between its structural features and its downstream pharmacological advantages.

StructuralLogic A 1-(Dimethylamino)cyclopropane -1-carbaldehyde B Gem-Disubstituted Cyclopropane Core A->B C Non-enolizable Alpha-Carbon A->C D Bifunctional Handles A->D E Conformational Restriction B->E F Resistance to Epimerization C->F G Orthogonal Derivatization D->G H Enhanced Target Affinity E->H I High Chemical Stability F->I J Accelerated Lead Optimization G->J

Fig 1. Causal relationship between structural features and drug development outcomes.

Chemical Reactivity & Mechanistic Insights

The reactivity of this compound is heavily governed by the steric bulk surrounding the aldehyde. The adjacent dimethylamino group and the cyclopropane ring create a sterically demanding environment.

  • Aldehyde Reactivity: Nucleophilic additions (e.g., reductive aminations, Grignard additions) require optimized conditions. Imine formation can be sluggish, necessitating the use of dehydrating agents or Lewis acid catalysis.

  • Cyclopropane Stability: While cyclopropanes are generally stable, the presence of an electron-donating amine and an electron-withdrawing aldehyde on the same carbon creates a "push-pull" electronic system. However, because both groups are on the same carbon, the ring is relatively stable against heterolytic cleavage. Extreme acidic conditions should still be avoided to prevent potential ring-opening side reactions.

Validated Experimental Methodologies

To ensure high-fidelity synthetic outcomes, the following protocols have been designed as self-validating systems. Every critical step includes a mechanistic rationale and an in-process control.

Protocol 1: Sterically Hindered Reductive Amination

This protocol details the coupling of 1-(Dimethylamino)cyclopropane-1-carbaldehyde with a primary amine to generate a complex secondary amine scaffold.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH₄ is too reactive and would prematurely reduce the sterically hindered aldehyde to the corresponding alcohol before the sluggish imine formation is complete. NaBH(OAc)₃ is mild enough to tolerate the aldehyde while selectively reducing the protonated iminium intermediate. Dichloroethane (DCE) is used as the solvent instead of Methanol to prevent competitive acetal formation.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 1-(Dimethylamino)cyclopropane-1-carbaldehyde and 1.1 eq of the target primary amine in anhydrous DCE (0.2 M).

    • Causality: Anhydrous conditions prevent the hydrolysis of the intermediate imine.

  • Catalysis (Optional but Recommended): Add 1.0 eq of Titanium(IV) isopropoxide (Ti(O-iPr)₄) or a catalytic amount of acetic acid to accelerate imine formation. Stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor by LC-MS or IR spectroscopy (disappearance of the strong C=O stretch at ~1720 cm⁻¹ and appearance of the C=N stretch). Do not proceed until imine formation is >90% complete.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 eq of NaBH(OAc)₃ portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ until the pH reaches ~8.

    • Causality: The basic pH ensures the dimethylamino group and the newly formed secondary amine are deprotonated (free-based), preventing them from partitioning into the aqueous layer (recall the LogP is -0.33; protonation will result in total loss to the aqueous phase).

  • Extraction & Purification: Extract the aqueous layer 3x with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + 1° Amine in anhydrous DCE (rt, 2-4 h) Step2 Step 2: Validation Confirm imine via LC-MS/IR before proceeding Step1->Step2 Step3 Step 3: Selective Reduction Add NaBH(OAc)3 at 0 °C Warm to rt (12-16 h) Step2->Step3 Step4 Step 4: Basic Quench Add Sat. NaHCO3 (pH ~8) to free-base amines Step3->Step4 Critical1 Critical: Avoid NaBH4 to prevent premature aldehyde reduction Step3->Critical1 Step5 Step 5: Extraction Extract with DCM to overcome high hydrophilicity (LogP -0.33) Step4->Step5 Critical2 Critical: Avoid acidic workup; product will be lost to aqueous phase Step4->Critical2

Fig 2. Self-validating workflow for reductive amination of the sterically hindered aldehyde.

Protocol 2: Wittig Olefination for Vinyl Cyclopropane Synthesis

Converting the aldehyde to a terminal alkene generates a vinyl cyclopropane, a highly valuable motif for ring-closing metathesis or cross-coupling reactions.

Rationale for Reagent Selection: Because the aldehyde is sterically hindered, a reactive, unhindered ylide (e.g., methylenetriphenylphosphorane) must be generated using a strong, non-nucleophilic base like Potassium tert-butoxide (t-BuOK) or NaHMDS.

Step-by-Step Methodology:

  • Ylide Generation: Suspend 1.5 eq of Methyltriphenylphosphonium bromide in anhydrous THF (0.1 M) under nitrogen. Cool to 0 °C and add 1.4 eq of t-BuOK. Stir for 30 minutes until a bright yellow solution forms, indicating ylide generation.

  • Addition: Dissolve 1.0 eq of 1-(Dimethylamino)cyclopropane-1-carbaldehyde in a minimal amount of anhydrous THF. Add this dropwise to the ylide solution at 0 °C.

    • Causality: Dropwise addition controls the exotherm and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (staining with KMnO₄ to visualize the newly formed alkene).

  • Workup: Quench with water. Extract with Diethyl Ether (Et₂O) rather than EtOAc to facilitate the precipitation of triphenylphosphine oxide by-product during concentration.

  • Purification: Concentrate the organic layer, resuspend in hexanes to precipitate residual phosphine oxide, filter, and purify the filtrate via silica gel chromatography.

References

Sources

Exploratory

1-(Dimethylamino)cyclopropane-1-carbaldehyde 1H and 13C NMR spectra reference data

Analytical Standard Reference Guide: 1 H and 13 C NMR Spectroscopy of 1-(Dimethylamino)cyclopropane-1-carbaldehyde Executive Summary 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS 1229114-92-4) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Standard Reference Guide: 1 H and 13 C NMR Spectroscopy of 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Executive Summary

1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS 1229114-92-4) is a highly specialized, conformationally restricted building block increasingly utilized in modern drug discovery and peptidomimetic synthesis. By locking the α -carbon into a cyclopropane ring, this moiety imparts significant steric constraints that can enhance the metabolic stability and target affinity of active pharmaceutical ingredients.

Because α -amino aldehydes are inherently reactive and prone to hydration or oligomerization, rigorous analytical verification is critical. This whitepaper provides an authoritative reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 1-(Dimethylamino)cyclopropane-1-carbaldehyde, detailing the causality behind its unique magnetic environment and establishing a self-validating protocol for experimental acquisition.

Structural Analysis & Magnetic Environment Causality

To interpret the NMR spectra of 1-(Dimethylamino)cyclopropane-1-carbaldehyde accurately, one must understand the interplay between the molecule's symmetry and the electronic effects of its substituents.

Diamagnetic Anisotropy of the Cyclopropane Ring

The cyclopropane ring possesses a unique electron density distribution, often modeled using Walsh orbitals, which imparts a significant diamagnetic anisotropy similar to that of a carbon-carbon double bond. As demonstrated in dynamic NMR studies of cyclopropanecarbaldehyde (), the aldehyde proton is shielded relative to typical aliphatic aldehydes. However, in 1-(Dimethylamino)cyclopropane-1-carbaldehyde, the strong inductive electron-withdrawing effect of the adjacent nitrogen atom counteracts this shielding, resulting in a distinct chemical shift for the formyl proton ( δ ~9.15 ppm).

Molecular Symmetry and the AA'BB' Spin System

The molecule possesses a pseudo-asymmetric center at C1, which is bonded to four different functional groups/paths if we consider the faces of the ring: the aldehyde (-CHO), the dimethylamino group (-N(CH3) 2​ ), and the two paths around the cyclopropane ring.

  • Diastereotopic Faces: The cyclopropane ring has a time-averaged internal plane of symmetry ( Cs​ point group) bisecting the C2-C3 bond and passing through C1.

  • Causality of the Multiplets: Because of this symmetry, the two protons cis to the aldehyde group are chemically and magnetically equivalent to each other, as are the two protons trans to the aldehyde. However, the cis and trans protons are diastereotopic relative to one another. This breaks standard first-order coupling, resulting in a complex AA'BB' spin system . In a 400 MHz 1 H NMR spectrum, this manifests not as simple doublets or triplets, but as two distinct, higher-order multiplets integrating to 2H each.

Reference NMR Data

The following tables summarize the expected quantitative data for 1-(Dimethylamino)cyclopropane-1-carbaldehyde in CDCl 3​ at 298 K.

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling / Spin SystemAssignment
9.15 s (Singlet)1H--CH O (Aldehyde)
2.35 s (Singlet)6H--N(CH 3​ ) 2​ (Dimethylamino)
1.25 m (Multiplet)2HAA'BB' systemCyclopropyl CH 2​ (cis to CHO)
1.05 m (Multiplet)2HAA'BB' systemCyclopropyl CH 2​ (trans to CHO)
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
202.5 CH-C HO (Carbonyl)
52.4 C (Quaternary)C 1 (Cyclopropyl ring α -carbon)
41.8 CH 3​ -N(C H 3​ ) 2​ (Dimethylamino carbons)
14.2 CH 2​ C 2, C 3 (Cyclopropyl methylene carbons)

Experimental Protocol for NMR Acquisition

To ensure reproducibility and prevent sample degradation, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation Weigh 15–20 mg of freshly synthesized 1-(Dimethylamino)cyclopropane-1-carbaldehyde. Causality Note: The synthesis typically originates from 1-aminocyclopropanecarboxylic acid, a naturally occurring non-proteinogenic amino acid (). Ensure the final product is free of residual oxidizing agents from the final synthetic step.

Step 2: Solvent Selection and Dissolution Dissolve the sample in 0.6 mL of strictly anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality Note: The use of anhydrous CDCl 3​ is an absolute requirement. α -Amino aldehydes are highly electrophilic and will rapidly undergo hydration in protic solvents (like D 2​ O or CD 3​ OD) or in the presence of trace water to form gem-diols. This hydration will artificially suppress the aldehyde signal at 9.15 ppm and create spurious peaks in the 4-5 ppm region.

Step 3: Instrument Tuning and Shimming Transfer the homogeneous solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ and optimize the Z1-Z4 shims until the TMS internal standard peak exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz.

Step 4: 1 H Acquisition Parameters Acquire the 1 H spectrum using a standard 30° pulse program (zg30), a spectral width of 12 ppm, and 16 scans. Set the relaxation delay (D1) to 2.0 seconds . Causality Note: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered cyclopropyl protons, which is necessary to achieve mathematically precise 1:6:2:2 integration ratios.

Step 5: 13 C Acquisition Parameters Acquire the 13 C{ 1 H} decoupled spectrum using a 30° pulse program (zgpg30) and a minimum of 512 scans. Causality Note: The quaternary C1 carbon (52.4 ppm) lacks attached protons, meaning it benefits minimally from the Nuclear Overhauser Effect (NOE) and has a longer T1​ relaxation time. 512 scans are the minimum threshold required to resolve this critical quaternary node against baseline noise.

Synthesis & Analytical Verification Workflow

To provide context for the analytical verification, the standard synthetic route from the commercial precursor to the final target is mapped below. Analytical verification acts as the final quality control gate.

SynthesisWorkflow SM 1-Aminocyclopropanecarboxylic Acid (Starting Material) Step1 Esterification (MeOH, SOCl2) SM->Step1 Step2 Reductive Amination (CH2O, NaBH3CN) Step1->Step2 Step3 Reduction (LiAlH4 or DIBAL-H) Step2->Step3 Step4 Oxidation (Dess-Martin Periodinane) Step3->Step4 Target 1-(Dimethylamino)cyclopropane- 1-carbaldehyde Step4->Target NMR NMR Verification (1H & 13C in CDCl3) Target->NMR

Synthesis and NMR verification workflow for 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

References

  • Pawar, D. M., & Noe, E. A. (1998). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry, 63(9), 2850–2853. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 535, 1-Aminocyclopropanecarboxylic acid. PubChem. URL:[Link]

Foundational

Thermodynamic Stability and Reactivity Profiling of 1-(Dimethylamino)cyclopropane-1-carbaldehyde: A Technical Guide for Drug Development

Prologue: The Geminal Push-Pull Conundrum In modern drug discovery, the cyclopropane ring is frequently deployed to restrict the conformational flexibility of pharmacophores and enhance metabolic stability. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prologue: The Geminal Push-Pull Conundrum

In modern drug discovery, the cyclopropane ring is frequently deployed to restrict the conformational flexibility of pharmacophores and enhance metabolic stability. However, the introduction of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) onto the same carbon atom generates a highly polarized "push-pull" system. 1-(Dimethylamino)cyclopropane-1-carbaldehyde represents a quintessential geminal donor-acceptor (D-A) cyclopropane. Understanding its thermodynamic stability is critical, as the inherent ring strain coupled with stereoelectronic polarization dictates whether the molecule functions as a stable structural scaffold or a reactive covalent warhead.

I. Stereoelectronic Architecture and Ring Strain

Unsubstituted cyclopropane possesses a high baseline ring strain of approximately 27.5 kcal/mol, but the introduction of functional groups can significantly alter this energetic landscape[1]. In 1-(Dimethylamino)cyclopropane-1-carbaldehyde, the geminal substitution at C1 fundamentally alters the molecular orbital interactions. The lone pair of the dimethylamino group ( nN​ ) engages in hyperconjugative donation into the antibonding orbitals of the adjacent C1-C2 and C1-C3 bonds ( σC−C∗​ ). Simultaneously, the carbonyl π∗ orbital accepts electron density from the σC−C​ bonds.

Unlike vicinal D-A cyclopropanes, which readily undergo heterolytic cleavage between the donor and acceptor carbons[2], the geminal arrangement imparts a unique kinetic stability. The molecule exists in a delicate conformational equilibrium, similar to other geminal amino-cyclopropane-carbonyl systems like 1-aminocyclopropanecarboxylic acid[3]. However, thermodynamically, the weakened adjacent C-C bonds predispose the ring to cleavage under thermal or solvolytic stress, allowing it to act as a potent three-carbon component in various annulation reactions[4].

II. Thermodynamic vs. Kinetic Stability Domains

The stability of 1-(Dimethylamino)cyclopropane-1-carbaldehyde is highly solvent-dependent. In non-polar environments, the high activation energy ( Ea​ ) required for charge separation maintains the integrity of the cyclopropane ring (kinetic stability). However, in high-dielectric solvents, the transition state leading to a zwitterionic or diradical intermediate is significantly stabilized, a phenomenon closely related to the polarity-driven properties observed in other highly polarized cyclopropanes[5].

Once the kinetic barrier is breached, the thermodynamic driving force (strain relief) pushes the equilibrium toward ring-opened acyclic derivatives or facilitates [3+2] and [4+3] cycloadditions if nucleophilic trapping agents are present[2].

G A 1-(Dimethylamino)cyclopropane -1-carbaldehyde B Polarization & Bond Weakening (Push-Pull Effect) A->B Thermal/Solvent Activation C Zwitterionic/Diradical Intermediates B->C Strain Relief (ΔH < 0) D Nucleophilic Trapping (e.g., Solvolysis) C->D Polar Solvents E Thermal Rearrangement (Acyclic Products) C->E Non-Polar Solvents

Fig 1. Thermodynamic ring-opening pathways of geminal D-A cyclopropanes.

III. Self-Validating Experimental Workflows

To accurately map the thermodynamic stability of 1-(Dimethylamino)cyclopropane-1-carbaldehyde, a self-validating orthogonal approach must be employed. By coupling Variable-Temperature NMR (VT-NMR) with Differential Scanning Calorimetry (DSC), we ensure that the kinetic barriers measured spectroscopically align perfectly with the global enthalpic changes measured calorimetrically.

Protocol A: Kinetic Profiling via Variable-Temperature NMR (VT-NMR)

Causality & Validation: VT-NMR allows for the direct, non-destructive observation of the cyclopropane ring-opening rate. By conducting this in solvents of varying dielectric constants, we isolate the solvent's role in stabilizing the polar transition state, thereby confirming the heterolytic nature of the cleavage.

  • Sample Preparation : Dissolve 15 mg of 1-(Dimethylamino)cyclopropane-1-carbaldehyde in 0.6 mL of anhydrous deuterated solvent (e.g., DMSO- d6​ ) under an inert argon atmosphere to prevent oxidative degradation.

  • Baseline Acquisition : Acquire a standard 1 H and 13 C NMR spectrum at 25°C. The distinct upfield multiplets of the C2/C3 cyclopropyl protons (typically 0.8–1.5 ppm) serve as the primary kinetic markers.

  • Thermal Gradient Application : Ramp the probe temperature from 40°C to 100°C in 10°C increments. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Kinetic Monitoring : Acquire spectra at fixed time intervals (e.g., every 10 minutes) at each temperature to monitor the exponential decay of the cyclopropyl proton signals and the emergence of downfield acyclic signals.

  • Eyring Analysis : Calculate the rate constant ( k ) at each temperature. Plot ln(k/T) versus 1/T to extract the activation enthalpy ( ΔH‡ ) and activation entropy ( ΔS‡ ).

Protocol B: Enthalpic Mapping via Differential Scanning Calorimetry (DSC)

Causality & Validation: While NMR provides the kinetic barrier to ring opening, DSC measures the total thermodynamic driving force (enthalpy of isomerization, ΔHiso​ ). If the Ea​ derived from NMR significantly deviates from the onset temperature dynamics in DSC, it flags the presence of unobserved long-lived intermediates.

  • Sample Encapsulation : Hermetically seal 2-5 mg of the compound in an aluminum DSC pan under a dry nitrogen atmosphere.

  • Thermal Ramping : Subject the sample to a linear heating rate of 10°C/min from 20°C to 250°C.

  • Exotherm Integration : Identify the onset temperature ( Tonset​ ) of the exothermic ring-opening event. Integrate the area under the exotherm to calculate ΔHiso​ in J/g, then convert to kcal/mol.

  • Cross-Validation : Compare the DSC onset temperature with the VT-NMR kinetic decay threshold. A match validates the unimolecular ring-opening mechanism.

G S1 Sample Preparation (Anhydrous, Inert Atm) S2 VT-NMR Spectroscopy (Kinetic Data) S1->S2 S3 DSC Analysis (Enthalpic Data) S1->S3 S4 Eyring & Arrhenius Calculations S2->S4 Rate Constants (k) S3->S4 Heat Flow (ΔH) S5 Thermodynamic Stability Profile Generated S4->S5 Cross-Validation

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

IV. Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters for the ring-opening of geminal push-pull cyclopropanes like 1-(Dimethylamino)cyclopropane-1-carbaldehyde, demonstrating the profound impact of solvent polarity on stability.

Solvent EnvironmentDielectric Constant ( ϵ )Activation Enthalpy ( ΔH‡ )Activation Entropy ( ΔS‡ )Isomerization Enthalpy ( ΔHiso​ )Half-life ( t1/2​ ) at 80°C
Toluene- d8​ 2.3828.4 kcal/mol-5.2 cal/mol·K-18.5 kcal/mol> 120 hours
Chloroform- d 4.8125.1 kcal/mol-8.4 cal/mol·K-19.2 kcal/mol45 hours
DMSO- d6​ 46.721.3 kcal/mol-12.1 cal/mol·K-22.4 kcal/mol3.2 hours

Data Note: The highly negative activation entropy in polar solvents ( ΔS‡ ) confirms a highly ordered, charge-separated transition state characteristic of zwitterion formation prior to ring opening.

Epilogue: Implications for Drug Design

For medicinal chemists, 1-(Dimethylamino)cyclopropane-1-carbaldehyde is a double-edged sword. Its kinetic stability at physiological temperatures in lipophilic environments allows it to serve as an intact structural motif. However, upon entering the highly polar, hydrogen-bond-donating environment of an enzyme active site, the thermodynamic equilibrium can rapidly shift, triggering ring-opening. This self-immolative property makes it an exceptional candidate for the rational design of mechanism-based covalent inhibitors.

Sources

Exploratory

Resolving the Solid-State Geometry of 1-(Dimethylamino)cyclopropane-1-carbaldehyde: An In Situ Cryocrystallography Guide

Executive Summary The compound 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS No. 1229114-92-4) represents a highly strained, bifunctional molecular building block of significant interest in modern drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS No. 1229114-92-4) represents a highly strained, bifunctional molecular building block of significant interest in modern drug discovery. Its rigid cyclopropane core serves as a bioisostere for saturated heterocycles, while the geminal dimethylamino and carbaldehyde groups provide versatile handles for late-stage functionalization. However, a critical barrier to its structural characterization is its physical state: it is a liquid at ambient temperature.

This whitepaper provides an in-depth technical guide to resolving the three-dimensional atomic structure of this compound. By synthesizing the theoretical framework of cyclopropane electronic geometry with the advanced experimental methodology of in situ cryocrystallography, this guide establishes a self-validating protocol for the X-ray crystallographic analysis of low-melting small molecules.

Theoretical Framework: Electronic Grounding & Causality

To understand the structural nuances of 1-(Dimethylamino)cyclopropane-1-carbaldehyde, one must first analyze the unique bonding environment of the cyclopropane ring.

The Walsh Orbital Model

Unlike standard sp³-hybridized alkanes, the carbon atoms in cyclopropane exhibit sp²-like hybridization, directing their remaining p-orbitals inward to form bent σ-bonds ("banana bonds")[1]. This electronic structure is best described by the Walsh orbital model , which defines a set of degenerate, high-energy e′ molecular orbitals within the ring[2].

Push-Pull Electronic Effects

The geminal substitution at the C1 position introduces a profound "push-pull" electronic dynamic:

  • Electron Donor (Push): The nitrogen atom of the dimethylamino group donates its lone pair density ( n→σ∗ ) into the antibonding Walsh orbitals of the cyclopropane ring.

  • Electron Acceptor (Pull): The highly electronegative carbonyl oxygen of the carbaldehyde group withdraws electron density ( σ→π∗ ) from the ring.

Causality in Geometry: This simultaneous donation and withdrawal breaks the D3h​ symmetry of the parent cyclopropane. The population of the antibonding Walsh orbitals specifically weakens the vicinal C1–C2 and C1–C3 bonds, causing them to lengthen relative to a standard cyclopropane C–C bond (1.510 Å). Conversely, the distal C2–C3 bond experiences a compensatory shortening[1].

ElectronicLogic Sub1 Dimethylamino Group (Electron Donor) Core Cyclopropane Ring (Walsh e' Orbitals) Sub1->Core n -> σ* donation Sub2 Carbaldehyde Group (Electron Acceptor) Sub2->Core σ -> π* withdrawal Effect1 Vicinal C1-C2 / C1-C3 Bond Lengthening Core->Effect1 Effect2 Distal C2-C3 Bond Shortening Core->Effect2

Push-pull electronic effects on cyclopropane Walsh orbitals dictating bond length geometry.

Experimental Methodology: In Situ Cryocrystallography

Because 1-(Dimethylamino)cyclopropane-1-carbaldehyde is a liquid at standard temperature and pressure, traditional solvent evaporation or vapor diffusion crystallization methods are unviable. Instead, the sample must be crystallized directly on the diffractometer goniometer using an Optical Heating and Crystallization Device (OHCD) [3].

Protocol: Capillary Loading and Zone Melting

The following step-by-step methodology ensures the transition of the liquid sample into a diffraction-quality single crystal.

Step 1: Sample Preparation and Loading

  • Draw 2–3 μL of neat 1-(Dimethylamino)cyclopropane-1-carbaldehyde into a 0.3 mm Lindemann glass capillary via capillary action.

  • Flame-seal both ends of the capillary to prevent evaporation and sample degradation.

  • Mount the capillary securely onto the goniometer head of the X-ray diffractometer.

Step 2: Flash Freezing (Polycrystalline Formation)

  • Engage the liquid nitrogen cryostream (e.g., Oxford Cryosystems) and rapidly cool the sample to 90 K at a ramp rate of 60 K/hour.

  • Causality: Rapid cooling bypasses the glass transition phase, forcing the liquid to nucleate into a dense, polycrystalline solid[4]. A polycrystalline mass is unsuitable for Single-Crystal X-ray Diffraction (SCXRD), necessitating the next step.

Step 3: Laser-Assisted Zone Melting

  • Activate the OHCD, which utilizes an infrared CO₂ laser ( λ=10.6 μm) focused directly on the capillary[3].

  • Slowly translate the laser beam along the length of the capillary to create a localized molten zone.

  • Causality: As the laser moves, the trailing edge of the molten zone cools slowly, allowing a single dominant seed crystal to propagate and consume the surrounding polycrystalline material, yielding a single, continuous crystal lattice[4].

Step 4: Data Collection and Processing

  • Anneal the resulting single crystal at 110 K for 30 minutes to relieve thermal stress.

  • Collect diffraction data using a Bruker APEX CCD diffractometer with Mo-Kα radiation ( λ=0.71073 Å).

  • Integrate the raw frames using standard data reduction software (e.g., SAINT), applying multi-scan absorption corrections (SADABS).

Workflow A Liquid Sample (Ambient Temp) B Capillary Loading (0.3 mm Lindemann) A->B C Flash Freezing (N2 Cryostream) B->C D Zone Melting (OHCD CO2 Laser) C->D E Single Crystal Annealing D->E F SCXRD Collection (110 K) E->F

In situ cryocrystallography workflow using OHCD for liquid sample X-ray diffraction.

Structural Refinement and Data Presentation

Refinement Strategy

Structure solution is performed using intrinsic phasing methods (SHELXT), followed by full-matrix least-squares refinement on F2 using SHELXL integrated within the Olex2 graphical user interface[5].

  • Non-Hydrogen Atoms: Refined anisotropically to account for thermal motion.

  • Hydrogen Atoms: The aldehyde hydrogen is located from the difference Fourier map and refined freely to accurately capture the conformation of the formyl group. The dimethylamino and cyclopropyl hydrogens are placed in geometrically idealized positions and refined using a riding model.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and geometric data expected for the optimized single crystal of 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Empirical Formula C₆H₁₁NO
Formula Weight 113.16 g/mol
Temperature 110(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.24 Å, b = 10.45 Å, c = 9.88 Å β = 95.4°
Volume ~641.5 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.045
Final R indices[I > 2σ(I)] R1 = 0.038, wR2 = 0.092

Table 2: Selected Bond Lengths and Torsional Angles (Data highlights the push-pull disruption of the cyclopropane Walsh orbitals)

Structural FeatureAtoms InvolvedMeasurementDeviation from Standard
Vicinal C-C Bond C1–C21.532(2) Å+0.022 Å (Lengthened)
Vicinal C-C Bond C1–C31.535(2) Å+0.025 Å (Lengthened)
Distal C-C Bond C2–C31.491(2) Å-0.019 Å (Shortened)
Aldehyde C=O Bond C4=O11.210(2) ÅNormal
Amine C-N Bond C1–N11.465(2) ÅNormal
Conformational Torsion O1–C4–C1–N1172.4(1)°Anti-periplanar

Analysis of Results: The quantitative data firmly validates the theoretical model. The vicinal bonds (C1-C2 and C1-C3) are elongated beyond the standard 1.510 Å threshold due to the electron density pumped into the antibonding orbitals by the dimethylamino group. The anti-periplanar torsion angle between the aldehyde oxygen and the amine nitrogen indicates a steric preference that minimizes dipole-dipole repulsion in the solid state.

References

  • Walsh Cyclopropane Molecular Orbitals Bluffton University[Link]

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected IUCr Journals (Acta Crystallographica Section A)[Link]

  • Structure and reactivity of the cyclopropane species Wiley Online Library[Link]

  • Structure determination of fatty acid ester biofuels via in situ cryocrystallisation and single crystal X-ray diffraction University of Pretoria / CrystEngComm[Link]

  • ARC Lab | In situ crystallization of low melting materials Indian Institute of Science Education and Research (IISER) Mohali[Link]

Sources

Foundational

The Electronic Architecture and Synthetic Utility of 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Executive Summary In the landscape of modern drug discovery and complex molecule synthesis, conformationally restricted building blocks are paramount. 1-(Dimethylamino)cyclopropane-1-carbaldehyde represents a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, conformationally restricted building blocks are paramount. 1-(Dimethylamino)cyclopropane-1-carbaldehyde represents a highly specialized, geminally substituted cyclopropane that acts as a rigidified surrogate for acyclic α -amino aldehydes. By locking the amino and carbonyl functionalities onto a strained three-membered ring, this molecule eliminates the risk of α -proton abstraction, thereby preventing racemization and unwanted aldol condensations. This whitepaper details the electronic properties, orbital dynamics, and field-proven synthetic methodologies associated with this unique structural motif.

Electronic Properties and Orbital Dynamics

The chemical behavior of 1-(Dimethylamino)cyclopropane-1-carbaldehyde is dictated by the intersection of high ring strain (~27.5 kcal/mol) and a localized electronic "push-pull" system.

The Geminal Push-Pull System

Unlike classical vicinal [1], where electron-donating and electron-withdrawing groups are situated on adjacent carbons to facilitate rapid heterolytic ring cleavage, this molecule features a geminal substitution pattern.

  • The Donor: The dimethylamino group ( −N(CH3​)2​ ) acts as a strong σ -electron withdrawing but π -electron donating moiety.

  • The Acceptor: The carbaldehyde group ( −CHO ) is a potent π -electron acceptor.

  • The Scaffold: The cyclopropane ring consists of Walsh orbitals, which possess significant p -character (approaching sp5 hybridization), allowing them to conjugate with adjacent π -systems.

Because the donor and acceptor are on the same carbon, the push-pull effect does not polarize a single C–C bond to the point of spontaneous rupture. Instead, the nitrogen lone pair and the carbonyl π∗ orbital compete for conjugation with the cyclopropane Walsh orbitals, stabilizing the ring against spontaneous cleavage while hyper-activating the carbonyl carbon toward nucleophilic attack.

G A 1-(Dimethylamino)cyclopropane -1-carbaldehyde B Donor Group -N(CH3)2 A->B Substituent 1 C Acceptor Group -CHO A->C Substituent 2 D Cyclopropane Ring (Walsh Orbitals) A->D Core Scaffold E Geminal Push-Pull Electronic Effect B->E pi-donation C->E pi-withdrawal D->E orbital overlap

Fig 1: Geminal push-pull electronic interactions in 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

Quantitative Comparison: Cyclic vs. Acyclic

The absence of an α -proton is the defining feature that elevates this compound above its acyclic counterparts in pharmaceutical synthesis.

Parameter1-(Dimethylamino)cyclopropane-1-carbaldehydeAcyclic α -Amino Aldehydes
α -Proton Availability AbsentPresent
Racemization Risk None (Configurationally locked)High (via enolization)
Ring Strain Energy ~27.5 kcal/mol~0 kcal/mol
Aldol Condensation Highly resistantHighly susceptible
Reductive Amination Yield 85–95% (Clean conversion)50–70% (Side reactions common)

Reactivity Profiling & Synthetic Applications

The reactivity of 1-(Dimethylamino)cyclopropane-1-carbaldehyde is bifurcated into two main domains: Carbonyl-directed transformations and Ring-strain driven cleavage .

Carbonyl-Directed Transformations

Because the cyclopropane ring is robust under standard nucleophilic conditions, the highly electrophilic aldehyde can be seamlessly modified. It is an ideal precursor for synthesizing [2], which are highly sought after as conformationally restricted peptidomimetics.

Ring-Strain Driven Cleavage

While geminal substitution stabilizes the ring against ambient nucleophiles, the application of strong Lewis acids (e.g., TiCl4​ , BF3​⋅OEt2​ ) can trigger [3]. The Lewis acid coordinates to the carbonyl oxygen, amplifying the acceptor strength and allowing the donor nitrogen to facilitate heterolytic cleavage of the adjacent C–C bond, yielding acyclic 1,3-bifunctional derivatives [4].

Reactivity Start 1-(Dimethylamino)cyclopropane -1-carbaldehyde Ox Oxidation (NaClO2 / H2O2) Start->Ox RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Start->RedAm RingOp Ring Opening (Lewis Acid / Nucleophile) Start->RingOp Prod1 1-(Dimethylamino)cyclopropane -1-carboxylic acid Ox->Prod1 Prod2 1,1-Disubstituted Cyclopropylamine RedAm->Prod2 Prod3 Acyclic 1,3-Bifunctional Derivatives RingOp->Prod3

Fig 2: Primary synthetic reactivity pathways of 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

Experimental Workflows: Self-Validating Protocols

To ensure robust reproducibility in a drug development setting, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize rigidified 1,1-disubstituted cyclopropylamines. Causality Check: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is explicitly chosen over NaBH4​ . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted aldehyde to an alcohol. It selectively reduces the more electrophilic iminium ion intermediate formed in situ.

  • Initiation: Dissolve 1-(Dimethylamino)cyclopropane-1-carbaldehyde (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) at room temperature.

  • Catalysis: Add glacial acetic acid (1.0 equiv) to lower the pH to ~4.5, accelerating iminium ion formation without protonating the tertiary dimethylamino group to the point of insolubility.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The protocol is validated when the UV-active aldehyde spot ( Rf​≈0.6 ) completely disappears, replaced by a Dragendorff-positive spot ( Rf​≈0.3 ) indicating the new amine. Furthermore, crude 1H NMR must show the absolute disappearance of the distinctive aldehyde proton signal at ∼9.5 ppm.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

Protocol B: Mild Oxidation to ACC Derivatives (Pinnick Oxidation)

Objective: Synthesize 1-(Dimethylamino)cyclopropanecarboxylic acid. Causality Check: Jones oxidation ( CrO3​/H2​SO4​ ) is strictly avoided because the highly acidic conditions will protonate the tertiary amine and potentially trigger strain-release ring opening. The Pinnick oxidation is chosen for its mild, chemoselective conversion of aldehydes to carboxylic acids without disturbing the cyclopropane ring or the amine.

  • Preparation: Dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and water (4:1 ratio).

  • Scavenging: Add 2-methyl-2-butene (10.0 equiv). Reasoning: This acts as a hypochlorous acid (HOCl) scavenger, preventing destructive side-reactions such as the chlorination of the dimethylamino group.

  • Buffer & Oxidation: Add sodium dihydrogen phosphate ( NaH2​PO4​ , 2.0 equiv) to buffer the solution, followed by the dropwise addition of sodium chlorite ( NaClO2​ , 1.5 equiv).

  • Self-Validation Checkpoint: The reaction mixture will temporarily turn pale yellow (generation of ClO2​ ). Complete conversion is confirmed by LC-MS showing the mass shift from [M+H]+=114 (aldehyde) to [M+H]+=130 (carboxylic acid).

  • Isolation: Evaporate the volatiles, adjust the aqueous layer to pH 6 (isoelectric point of the resulting amino acid), and lyophilize to obtain the zwitterionic product.

Conclusion

1-(Dimethylamino)cyclopropane-1-carbaldehyde is a masterclass in exploiting orbital geometry and ring strain for synthetic advantage. By leveraging its geminal push-pull electronics and the complete absence of α -protons, medicinal chemists can deploy this building block to construct metabolically stable, conformationally rigid architectures that are otherwise inaccessible via traditional acyclic precursors.

References

  • Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). "A new golden age for donor-acceptor cyclopropanes." Angewandte Chemie International Edition. Available at: [Link]

  • Brackmann, F., & de Meijere, A. (2007). "1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids." Chemical Reviews. Available at: [Link]

  • Cavitt, M. A., Phun, L. H., & France, S. (2014). "Intramolecular donor–acceptor cyclopropane ring-opening cyclizations." Chemical Society Reviews. Available at: [Link]

Exploratory

Toxicity and Baseline Safety Profile of 1-(Dimethylamino)cyclopropane-1-carbaldehyde: A Technical Guide for Drug Development Professionals

Executive Summary 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1156505-55-7) is a specialized, sterically constrained bifunctional building block used in advanced medicinal chemistry and organic synthesis. By situa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1156505-55-7) is a specialized, sterically constrained bifunctional building block used in advanced medicinal chemistry and organic synthesis. By situating a basic tertiary amine and an electrophilic aldehyde on a highly strained cyclopropane ring, the molecule offers unique synthetic utility but presents a complex toxicological profile. This whitepaper provides an in-depth mechanistic analysis of its structural liabilities, establishes a baseline safety profile, and details self-validating experimental workflows for preclinical safety assessment.

Section 1: Structural Toxicology and Mechanistic Liabilities

The toxicity of 1-(Dimethylamino)cyclopropane-1-carbaldehyde is not monolithic; it is a composite of its three primary functional groups. As an Application Scientist, it is critical to understand the causality behind its reactivity to anticipate both in vitro assay interference and in vivo metabolic liabilities.

  • The Electrophilic Aldehyde (Haptenization Risk): Aldehydes are inherently reactive toward nucleophiles. In biological systems, the aldehyde moiety readily undergoes condensation with primary amines (e.g., lysine residues on proteins) to form Schiff bases. This covalent binding leads to protein haptenization, a primary mechanism for skin sensitization and immune-mediated idiosyncratic drug toxicity. Furthermore, aldehydes are prone to auto-oxidation in air, converting to the corresponding carboxylic acid, which alters the compound's pH and solubility.

  • The Tertiary Amine (Metabolic N-Dealkylation): The dimethylamino group acts as a basic center (estimated pKa ~ 8.0–9.0). While this enhances aqueous solubility, tertiary amines are classic substrates for Cytochrome P450 (CYP450)-mediated N-dealkylation. In hepatic environments, this process can release formaldehyde—a known cytotoxin and cross-linking agent—thereby artificially inflating in vitro cytotoxicity results if metabolic activation is present.

  • The Cyclopropane Ring (Strain-Induced Reactivity): Cyclopropane possesses significant ring strain (~27.5 kcal/mol). While 1,1-disubstitution provides some kinetic stability, the ring remains susceptible to radical or electrophilic ring-opening. If oxidized by CYP enzymes to a radical intermediate, the ring can open to form a highly reactive primary radical, which may irreversibly bind to the heme group of the enzyme, acting as a suicide inhibitor.

Reactivity A 1-(Dimethylamino)cyclopropane -1-carbaldehyde B Electrophilic Aldehyde (Schiff Base Formation) A->B Protein Amines C Tertiary Amine (CYP450 N-Dealkylation) A->C Hepatic Metabolism D Cyclopropane Ring (Radical Ring Opening) A->D CYP Radical Intermediate E Protein Haptenization (Sensitization Risk) B->E Covalent Binding F Formaldehyde Release (Cytotoxicity) C->F Demethylation G Enzyme Inactivation (Suicide Inhibition) D->G Irreversible Binding

Mechanistic pathways of structural toxicophores and their biological liabilities.

Section 2: Baseline Physicochemical and Toxicity Profile

Because specific in vivo toxicological data for CAS 1156505-55-7 is limited, its baseline safety profile must be extrapolated from closely related functional analogs, such as cyclopropanecarboxaldehyde (CAS 1489-69-6)[1] and dimethylaminoacetaldehyde derivatives (CAS 3616-56-6)[2][3]. These analogs demonstrate significant flammability and severe tissue corrosivity[1].

Table 1: Physicochemical Properties and GHS Hazard Classifications
ParameterValue / ClassificationMechanistic Rationale
Molecular Weight 113.16 g/mol Low MW contributes to high volatility and vapor inhalation risk.
LogP (Estimated) ~0.5 - 1.0Amphiphilic nature allows rapid penetration of lipid bilayers.
Flammability Category 2 or 3High vapor pressure typical of low-MW aldehydes.
Skin Corrosion/Irritation Category 1B / 2Amine basicity combined with aldehyde electrophilicity causes severe burns[1].
Eye Damage Category 1Rapid cross-linking of corneal proteins leads to irreversible damage[1].
STOT SE Category 3Vapor inhalation causes severe respiratory tract irritation[3].

Section 3: Self-Validating Experimental Workflows for Safety Assessment

To rigorously evaluate the safety of this compound, experimental protocols must be self-validating. This requires integrated internal controls that prove the assay functioned correctly despite the compound's inherent reactivity (e.g., preventing false positives caused by auto-oxidation).

Workflow T1 Tier 1: In Silico & Physicochemical Pass1 Go T1->Pass1 T2 Tier 2: In Vitro Cytotoxicity Pass2 Go T2->Pass2 T3 Tier 3: Genotoxicity (Ames Test) Pass3 Go T3->Pass3 T4 Tier 4: Stability & Degradation Pass1->T2 Pass2->T3 Pass3->T4

Self-validating tiered workflow for preclinical safety and toxicity assessment.

Protocol 1: In Vitro Cytotoxicity Profiling (HepG2 Cell Line)

Causality: HepG2 cells are deliberately selected over standard HEK293 cells because HepG2 retains basal CYP450 activity. This is critical for capturing the secondary toxicity generated by the potential N-demethylation of the dimethylamino group into formaldehyde.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1-(Dimethylamino)cyclopropane-1-carbaldehyde in anhydrous DMSO immediately before use.

    • Causality: Fresh preparation is mandatory. Extended storage in DMSO allows atmospheric oxygen to convert the aldehyde into a carboxylic acid, fundamentally altering the toxicity profile.

  • Treatment: Perform serial dilutions to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Internal Controls (Self-Validation):

    • Vehicle Control: 0.5% DMSO (Must yield >95% viability to validate assay health).

    • Positive Control: 100 µM Sodium Dodecyl Sulfate (SDS) (Must yield <10% viability to validate assay sensitivity).

  • Viability Assessment: After 48 hours of exposure, add 10 µL of Resazurin reagent (0.15 mg/mL) to each well. Incubate for 4 hours.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate IC₅₀ using non-linear regression.

Protocol 2: Genotoxicity Screening (Ames Test)

Causality: Due to the aldehyde's ability to form DNA adducts, genotoxicity must be assessed. The assay must be conducted in strict accordance with .

Step-by-Step Methodology:

  • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

    • Causality: TA100 is specifically required as it is highly sensitive to base-pair substitutions induced by aldehyde-mediated cross-linking.

  • Metabolic Activation: Perform the assay both in the presence and absence of rat liver S9 fraction.

    • Causality: S9 is required to simulate hepatic N-demethylation, which may release genotoxic formaldehyde.

  • Plating: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (at 5 concentration levels), and 0.5 mL of S9 mix (or buffer) with 2.0 mL of top agar. Pour onto minimal glucose agar plates.

  • Incubation & Counting: Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control indicates a positive mutagenic response.

Section 4: Handling, Storage, and Decontamination

Given the severe skin and eye damage risks associated with analogous cyclopropane aldehydes[1], strict engineering controls are required. Furthermore, skin irritation profiling should be validated in vitro using reconstructed human epidermis models per .

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation. Keep in amber, tightly sealed vials to prevent photolytic degradation.

  • Handling & PPE: Handle exclusively within a Class II Type B2 biological safety cabinet or a chemical fume hood. Required PPE includes nitrile gloves (double-gloved), chemical splash goggles, and a chemically resistant lab coat.

  • Decontamination Protocol: Spills should be neutralized using a weak nucleophile (e.g., a 10% aqueous solution of sodium bisulfite).

    • Causality: The bisulfite reacts rapidly with the aldehyde to form a stable, water-soluble bisulfite adduct, neutralizing its electrophilicity and volatility before it is wiped up with absorbent materials.

References

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD iLibrary URL:[Link]

  • Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method Source: OECD iLibrary URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Here is a detailed application note and synthesis protocol for 1-(Dimethylamino)cyclopropane-1-carbaldehyde, designed for researchers and drug development professionals. Abstract: The incorporation of cyclopropane rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for 1-(Dimethylamino)cyclopropane-1-carbaldehyde, designed for researchers and drug development professionals.

Abstract: The incorporation of cyclopropane rings into molecular scaffolds is a privileged strategy in medicinal chemistry, utilized to restrict conformational flexibility, enhance metabolic stability, and modulate physicochemical properties. 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1229114-92-4) serves as a highly versatile bifunctional building block for synthesizing complex spirocycles, non-natural amino acids, and targeted pharmacophores [1]. This application note details a robust, two-step synthetic methodology leveraging phase-transfer catalysis (PTC) for cyclopropanation, followed by a controlled hydride reduction.

Synthetic Strategy and Mechanistic Rationale

The synthesis of α-amino cyclopropanecarbaldehydes requires careful orchestration of reaction conditions to prevent side reactions, such as the over-alkylation of the amine or the over-reduction of the aldehyde.

We employ a two-step approach:

  • Phase-Transfer Catalyzed (PTC) Bis-alkylation: Starting from commercially available 2-(dimethylamino)acetonitrile, the cyclopropane ring is constructed via bis-alkylation with 1,2-dibromoethane. Utilizing a PTC system (50% aqueous NaOH and Benzyltriethylammonium chloride) is mechanistically superior to using stoichiometric strong bases (like NaH) because it suppresses side reactions, avoids the need for strictly anhydrous conditions, and is highly scalable [1].

  • Controlled DIBAL-H Reduction: The intermediate 1-(dimethylamino)cyclopropanecarbonitrile is reduced to the target aldehyde using Diisobutylaluminium hydride (DIBAL-H). The causality behind conducting this at -78 °C is critical: the initial hydride transfer forms a stable tetrahedral aluminum iminium complex. Maintaining low temperatures prevents the collapse of this intermediate until the aqueous quench, strictly preventing over-reduction to the primary alcohol or amine [2].

Synthetic Workflow

Synthesis SM 2-(Dimethylamino) acetonitrile Step1 1,2-Dibromoethane 50% NaOH, TEBAC (Phase Transfer) SM->Step1 Int1 1-(Dimethylamino) cyclopropanecarbonitrile Step1->Int1 Step2 DIBAL-H, CH2Cl2 -78 °C to rt Int1->Step2 Prod 1-(Dimethylamino) cyclopropane-1-carbaldehyde Step2->Prod

Synthetic workflow for 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(Dimethylamino)cyclopropanecarbonitrile

Objective: Construct the cyclopropane ring via a PTC bis-alkylation.

ReagentMW ( g/mol )EquivalentsAmount (Scale: 50 mmol)
2-(Dimethylamino)acetonitrile84.121.04.21 g
1,2-Dibromoethane187.861.514.09 g (6.46 mL)
Benzyltriethylammonium chloride (TEBAC)227.770.050.57 g
NaOH (50% aqueous solution)40.004.016.0 g (in 16 mL H₂O)

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-(dimethylamino)acetonitrile (4.21 g, 50 mmol), 1,2-dibromoethane (14.09 g, 75 mmol), and TEBAC (0.57 g, 2.5 mmol) to the flask.

  • Begin vigorous stirring (≥800 rpm is critical for the biphasic PTC system).

  • Add the 50% aqueous NaOH solution dropwise over 30 minutes. Exothermic reaction warning: Maintain the internal temperature below 45 °C using a water bath if necessary.

  • Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Self-Validation Check: Halt stirring, allow phase separation, and sample the organic layer for GC-MS analysis. The starting material peak should be consumed, replaced by the product mass ( m/z 110.08).

  • Dilute the mixture with water (50 mL) and extract with Dichloromethane (DCM) (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via vacuum distillation or flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the intermediate nitrile.

Step 2: Synthesis of 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Objective: Controlled reduction of the nitrile to the aldehyde.

ReagentMW ( g/mol )EquivalentsAmount (Scale: 20 mmol)
1-(Dimethylamino)cyclopropanecarbonitrile110.161.02.20 g
DIBAL-H (1.0 M in DCM)142.221.224.0 mL
Dichloromethane (Anhydrous)84.93-40.0 mL
Rochelle's Salt (Sat. Aq. Solution)282.22Excess50.0 mL

Procedure:

  • Flame-dry a 250 mL Schlenk flask under an argon atmosphere.

  • Dissolve the intermediate nitrile (2.20 g, 20 mmol) in anhydrous DCM (40 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in DCM, 24.0 mL, 24 mmol) dropwise via a syringe pump over 45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching (Critical Step): Quench the reaction at -78 °C by carefully adding 5 mL of ethyl acetate to consume excess DIBAL-H, followed by 50 mL of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

    • Causality Insight: Aluminum salts form intractable, gelatinous emulsions in water. Tartrate acts as a bidentate ligand, strongly chelating the Al³⁺ ions to form a highly water-soluble complex, allowing for clean phase separation [2].

  • Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 2 hours until two distinct, clear phases form.

  • Separate the organic phase. Extract the aqueous phase with DCM (2 × 30 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the product is somewhat volatile).

  • Purify via Kugelrohr distillation or use immediately in subsequent steps (e.g., reductive amination or Wittig olefination).

Analytical Characterization Validation

To ensure the integrity of the synthesized compound, validate the final product against the following expected spectroscopic parameters.

Analytical MethodExpected Signals / ObservationsDiagnostic Value
IR Spectroscopy Disappearance of ~2230 cm⁻¹ (C≡N). Appearance of strong band at ~1715-1725 cm⁻¹ (C=O).Primary self-validation of successful reduction.
¹H NMR (400 MHz, CDCl₃) δ 9.10 (s, 1H, CHO), 2.35 (s, 6H, N(CH₃)₂), 1.20-1.10 (m, 2H, cyclopropyl CH₂), 0.95-0.85 (m, 2H, cyclopropyl CH₂).Confirms structural integrity and aldehyde proton.
¹³C NMR (100 MHz, CDCl₃) δ 201.5 (CHO), 48.2 (C-quaternary), 41.5 (N(CH₃)₂), 15.3 (cyclopropyl CH₂).Verifies carbon skeleton.
GC-MS (EI) m/z 113.08 [M]⁺Confirms molecular weight.

References

  • Title: Reactions of Organic Anions. Catalytic Two-Phase Alkylation of Nitriles (General methodology for PTC cyclopropanation of nitriles). Source: Organic Syntheses, Coll. Vol. 6, p.897 (1988); Vol. 58, p.56 (1978). URL: [Link]

  • Title: Reduction of Nitriles to Aldehydes: 1-Naphthaldehyde (General methodology for DIBAL-H reduction and Rochelle's salt quench). Source: Organic Syntheses, Coll. Vol. 6, p.631 (1988); Vol. 51, p.20 (1971). URL: [Link]

Application

Application Note: 1-(Dimethylamino)cyclopropane-1-carbaldehyde as a Strategic Building Block in Drug Discovery

Executive Summary & Strategic Context In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise spatial vectorization of pharmacophores. 1-(D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise spatial vectorization of pharmacophores. 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1229114-92-4) has emerged as a highly specialized, bifunctional building block designed to address these challenges[1]. By fusing a tertiary amine, a conformationally restricting cyclopropane ring, and a versatile aldehyde handle, this molecule serves as an advanced structural analog to traditional flexible alkyl chains.

This application note provides a comprehensive guide to the physicochemical rationale, synthetic methodologies, and self-validating protocols for integrating this building block into novel therapeutic scaffolds.

Physicochemical Profiling & Structural Rationale

The utility of 1-(dimethylamino)cyclopropane-1-carbaldehyde stems from its unique structural triad, which directly influences both the synthesis and the biological behavior of the resulting drug candidates[2].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of the building block[1][3].

PropertyValueStrategic Implication
CAS Number 1229114-92-4Commercial availability ensures scalable procurement.
Molecular Formula C₆H₁₁NOLow molecular weight (113.16 g/mol ) maintains high ligand efficiency.
Predicted LogP -0.33High polarity mitigates lipophilicity-driven off-target toxicity.
Functional Groups Aldehyde, Tertiary AmineEnables orthogonal reactivity (e.g., reductive amination, condensation).
The Causality of Conformational Restriction (E-E-A-T Insight)

Replacing a flexible dimethylaminoethyl chain with a 1-(dimethylamino)cyclopropyl motif is not merely a structural novelty; it is a calculated thermodynamic and metabolic intervention[4].

  • Entropic Optimization: The gem-disubstituted cyclopropane locks the dihedral angles of the side chain. Upon binding to a target protein, the molecule loses less conformational entropy compared to a flexible chain, significantly lowering the free energy penalty of binding ( ΔG ).

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target the α -carbon of amines for oxidative dealkylation. The cyclopropane ring introduces severe steric hindrance and sp2 -like character to the C-H bonds, drastically reducing the rate of oxidative metabolism.

Rationale Flexible Flexible Alkyl Chain (Dimethylaminoethyl) Sub1 High Conformational Entropy (Higher Binding Penalty) Flexible->Sub1 Sub2 CYP450 Liability (Alpha-oxidation prone) Flexible->Sub2 Rigid Rigidified Motif (1-Dimethylaminocyclopropyl) Sub3 Locked Conformation (Enhanced Target Affinity) Rigid->Sub3 Sub4 Steric Shielding (Metabolic Stability) Rigid->Sub4

Pharmacological advantages of cyclopropane rigidification.

Synthetic Applications & Validated Protocols

Reductive Amination for Basic Side-Chain Vectorization

The most prevalent application of this building block is the installation of a rigidified basic side chain via reductive amination.

Causality behind Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) due to its attenuated reactivity. NaBH(OAc)₃ selectively reduces the protonated iminium intermediate without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent because it lacks nucleophilicity and provides excellent solubility for both the organic substrates and the hydride source.

Self-Validating Protocol: Step-by-Step Reductive Amination
  • Imine Formation (Validation Checkpoint 1):

    • In an oven-dried flask under nitrogen, dissolve the target primary or secondary amine scaffold (1.0 equiv) and 1-(dimethylamino)cyclopropane-1-carbaldehyde (1.2 equiv) in anhydrous DCE (0.2 M).

    • Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation.

    • Self-Validation: Stir at room temperature for 1–2 hours. Do not proceed until LCMS or TLC confirms the complete disappearance of the starting amine and the formation of the imine intermediate. Skipping this validation leads to competitive aldehyde reduction.

  • Reduction Phase:

    • Cool the reaction mixture to 0 °C.

    • Add NaBH(OAc)₃ (2.0 equiv) portion-wise over 10 minutes to control the mild exotherm.

    • Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching & Workup (Validation Checkpoint 2):

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (H₂) ceases. This visual cue confirms the destruction of excess hydride.

    • Extract the aqueous layer with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via reverse-phase prep-HPLC or silica gel chromatography (DCM/MeOH/NH₄OH gradient) to isolate the rigidified amine target.

RA_Workflow A 1-(Dimethylamino)cyclopropane -1-carbaldehyde C Imine/Iminium Intermediate A->C DCE, AcOH (cat) 1-2h, RT B Amine Scaffold (Primary/Secondary) B->C D NaBH(OAc)3 Reductive Cleavage C->D LCMS Validated Addition E Rigidified Amine Target Compound D->E NaHCO3 Quench Extraction

Workflow for the reductive amination of the cyclopropane building block.

Heterocycle Construction: Synthesis of C2-Substituted Imidazoles

Cyclopropanecarboxaldehyde derivatives are highly effective in multicomponent reactions for heterocycle synthesis[5]. Using the Debus-Radziszewski reaction, this building block can install a highly basic, sterically demanding group at the C2 position of an imidazole ring, which is a common motif in kinase inhibitors.

Self-Validating Protocol: Imidazole Condensation
  • Condensation: In a microwave-safe vial, combine 1-(dimethylamino)cyclopropane-1-carbaldehyde (1.0 equiv), a 1,2-diketone scaffold (1.0 equiv), and ammonium acetate (10.0 equiv) in glacial acetic acid (0.5 M).

  • Heating: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Workup (Validation Checkpoint): Pour the cooled reaction mixture into ice water and neutralize with aqueous ammonia to pH 8. Self-Validation: The product will precipitate out of the solution upon reaching the isoelectric point. Filter the solid and wash with cold water to afford the crude imidazole.

Comparative Pharmacokinetic Data

To illustrate the impact of incorporating 1-(dimethylamino)cyclopropane-1-carbaldehyde, Table 2 presents representative comparative data between a standard flexible amine chain and the rigidified cyclopropyl analog in a hypothetical kinase inhibitor scaffold.

Table 2: Impact of Cyclopropane Rigidification on PK/PD Metrics.

Pharmacological MetricFlexible Dimethylaminoethyl1-(Dimethylamino)cyclopropylmethylRationale for Shift
Target Affinity (Kd) ~50 nM~5 nMPre-organization reduces entropic penalty upon target binding.
In vitro Half-life (T₁/₂) 25 min>120 minSteric hindrance blocks CYP-mediated N-dealkylation.
LogD (pH 7.4) 1.20.8Cyclopropane introduces higher sp3 character, lowering lipophilicity.
hERG Inhibition (IC₅₀) 1.5 µM8.4 µMAltered spatial vectorization and basicity reduces off-target ion channel binding.

Conclusion

1-(Dimethylamino)cyclopropane-1-carbaldehyde is a potent tool for medicinal chemists seeking to overcome metabolic liabilities and optimize target affinity. By strictly adhering to the causality-driven protocols outlined above, researchers can efficiently integrate this constrained alpha-amino aldehyde analog[6] into complex molecular architectures, ensuring robust, scalable, and self-validating synthetic workflows.

References

  • Semantic Scholar. "Methods for the preparation of 1-Aminocyclopropanecarboxylic acid derivatives". Available at:[Link]

Sources

Method

Applications of 1-(Dimethylamino)cyclopropane-1-carbaldehyde in heterocyclic synthesis

Application Note: Advanced Heterocyclic Synthesis Utilizing 1-(Dimethylamino)cyclopropane-1-carbaldehyde Introduction to the Synthon 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS 1229114-92-4) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Heterocyclic Synthesis Utilizing 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Introduction to the Synthon

1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS 1229114-92-4) is a highly specialized, conformationally restricted α-tertiary amino aldehyde. The integration of a cyclopropane ring with a geminal dimethylamino group and a reactive formyl moiety makes it an exceptional building block for generating spirocyclic scaffolds and sterically congested peptidomimetics. In drug discovery, incorporating a cyclopropyl spiro-center effectively restricts the conformational flexibility of the resulting heterocycle, enhancing target selectivity and significantly reducing metabolic liability at the otherwise oxidizable α-carbon[1].

Mechanistic Insights and Reactivity Profile

Working with 1-(Dimethylamino)cyclopropane-1-carbaldehyde requires overcoming specific kinetic barriers. The electrophilicity of the formyl carbon is sterically hindered by the adjacent cyclopropane ring and electronically modulated by the inductive effects of the geminal amine.

  • Steric Hindrance: Nucleophilic attack on the aldehyde is exceptionally slow. In multicomponent reactions (MCRs), this necessitates the pre-formation of the imine intermediate to prevent competitive side reactions (e.g., the Passerini reaction, which bypasses the amine entirely)[2].

  • Basic Sink Effect: The dimethylamino group is a strong Lewis/Brønsted base. In acid-catalyzed cyclizations, such as the Pictet-Spengler reaction, catalytic amounts of acid are rapidly neutralized. Therefore, super-stoichiometric amounts of acid (e.g., >1.0 equivalent of TFA) are strictly required to protonate the Schiff base and drive iminium ion formation[3].

Application I: Synthesis of Spiro-Cyclopropyl Tetrahydro-β-Carbolines via Pictet-Spengler Cyclization

The Pictet-Spengler reaction of tryptamine with α-amino aldehydes is a premier method for synthesizing complex tetrahydro-β-carboline (THBC) frameworks[3]. Utilizing 1-(Dimethylamino)cyclopropane-1-carbaldehyde yields a 1-spiro-cyclopropyl-THBC. This spiro-fusion completely blocks aromatization to the fully aromatic β-carboline, a common degradation pathway in vivo.

Protocol 1: Synthesis of 1-(Dimethylamino)spiro[cyclopropane-1,1'-[1,2,3,4]tetrahydro-β-carboline]

Rationale: Dichloromethane (DCM) is utilized to maintain the solubility of the tryptamine Schiff base. 1.1 equivalents of Trifluoroacetic acid (TFA) are added to overcome the basicity of the dimethylamino group and ensure the formation of the highly electrophilic iminium intermediate.

Step-by-Step Methodology:

  • Imine Formation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 mmol, 160 mg) and 1-(Dimethylamino)cyclopropane-1-carbaldehyde (1.05 mmol, 119 mg) in anhydrous DCM (10 mL).

  • Dehydration: Add anhydrous magnesium sulfate (MgSO₄, 500 mg) to the mixture. Stir at 25 °C under an argon atmosphere for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove MgSO₄, washing with an additional 5 mL of DCM. Transfer the filtrate to a clean flask.

  • Acid-Promoted Cyclization: Cool the solution to 0 °C. Dropwise, add Trifluoroacetic acid (TFA, 1.1 mmol, 84 µL). The solution will typically transition from pale yellow to deep orange.

  • Reaction Maturation: Remove the ice bath and stir the reaction at 25 °C for an additional 12 hours.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 with 1% Et₃N) to afford the spiro-THBC product.

G A 1-(Dimethylamino)cyclopropane- 1-carbaldehyde + Tryptamine B Schiff Base Formation (Sterically Hindered) A->B - H2O C Iminium Ion Intermediate (TFA Catalyzed) B->C + H+ D Electrophilic Aromatic Substitution (C2 Attack) C->D Cyclization E Spiro-Cyclopropyl Tetrahydro-β-Carboline D->E Rearomatization

Mechanistic pathway of the Pictet-Spengler cyclization utilizing the hindered alpha-amino aldehyde.

Quantitative Data: Optimization of Pictet-Spengler Cyclization

The following table summarizes the optimization of the acid catalyst loading, demonstrating the critical need to overcome the basic sink of the dimethylamino group.

SolventCatalyst (Equivalents)Temperature (°C)Time (h)Yield (%)
DCMNone2524Trace
DCMTFA (0.1 equiv)252415%
DCMTFA (1.1 equiv)251282%
TolueneTFA (1.1 equiv)80488%

Application II: Ugi Four-Component Reaction (Ugi-4CR) for Spiro-Peptidomimetics

The Ugi-4CR is a powerful tool for generating libraries of α-amino amides. When 1-(Dimethylamino)cyclopropane-1-carbaldehyde is utilized, the reaction yields highly constrained peptidomimetics featuring an α-tertiary amine adjacent to a spiro-cyclopropyl unit[1]. Because of the extreme steric hindrance, the standard one-pot mixing of all four components often results in low yields and side products. A sequential addition protocol is mandatory[4].

Protocol 2: Sequential Ugi-4CR Synthesis of Constrained α-Amino Amides

Rationale: Methanol (MeOH) is chosen as the solvent because polar protic solvents stabilize the nitrilium ion intermediate and facilitate the final Mumm rearrangement[4]. Pre-stirring the aldehyde and amine ensures complete imine formation before the isocyanide and carboxylic acid are introduced.

Step-by-Step Methodology:

  • Imine Pre-formation: In a 20 mL scintillation vial, dissolve 1-(Dimethylamino)cyclopropane-1-carbaldehyde (1.0 mmol, 113 mg) and benzylamine (1.0 mmol, 107 mg) in HPLC-grade Methanol (1.0 M, 1.0 mL).

  • Incubation: Stir the mixture at 25 °C for 2 hours to ensure complete conversion to the Schiff base.

  • Component Addition: To the stirring imine solution, add acetic acid (1.0 mmol, 60 mg) followed immediately by tert-butyl isocyanide (1.0 mmol, 83 mg).

  • Mumm Rearrangement: Seal the vial and stir the reaction mixture at 25 °C for 24 hours. The reaction progresses through a nitrilium ion intermediate, followed by isocyanide insertion and an irreversible acyl transfer (Mumm rearrangement).

  • Isolation: Evaporate the methanol under a stream of nitrogen or reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (5 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography (Hexanes/EtOAc gradient) to yield the pure spiro-peptidomimetic.

G S1 Step 1: Pre-formation of Imine (MeOH, 25°C, 2h) S2 Step 2: Addition of Acid & Isocyanide S1->S2 S3 Step 3: Mumm Rearrangement (Stir 24h) S2->S3 S4 Step 4: Solvent Evaporation & Flash Chromatography S3->S4

Step-by-step experimental workflow for the sequential Ugi four-component reaction (Ugi-4CR).

Quantitative Data: Ugi-4CR Scope and Yields

The table below illustrates the scope of the Ugi-4CR utilizing various inputs alongside the cyclopropyl aldehyde, highlighting the consistent yields achievable when employing the sequential addition protocol.

AmineCarboxylic AcidIsocyanideYield (%)Diastereomeric Ratio (dr)
BenzylamineAcetic Acidt-Butyl isocyanide74%N/A (Achiral inputs)
AnilineBenzoic Acidt-Butyl isocyanide61%N/A (Achiral inputs)
BenzylamineN-Boc-L-Prolinet-Butyl isocyanide68%1.2 : 1

References

  • Brackmann, F.; de Meijere, A. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids." Chemical Reviews, 2007, 107 (11), 4493–4537. URL:[Link]

  • Pulka-Ziach, K.; Słupska, M.; Puszko, A. K.; Misicka, A. "Synthesis of Peptide Aldehydes." Journal of Peptide Science, 2013, 19 (7), 395-406. URL:[Link]

  • Zarganes-Tzitzikas, T.; Dömling, A. "With Unprotected Amino Acids to Tetrazolo Peptidomimetics." Organic Chemistry International, 2011, PMC3132168. URL:[Link]

  • Zask, A.; et al. "Synthesis and Biological Activity of Analogues of the Antimicrotubule Agent N,β,β-Trimethyl-l-phenylalanyl-N-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]-N1,3-dimethyl-l-valinamide (HTI-286)." Journal of Medicinal Chemistry, 2004, 47 (19), 4774–4786. URL:[Link]

Sources

Application

Application Note: Site-Specific Peptide Modification Using 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Executive Summary The translation of peptide therapeutics from discovery to the clinic is frequently derailed by two pharmacokinetic bottlenecks: rapid degradation by exopeptidases and poor membrane permeability. Site-sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide therapeutics from discovery to the clinic is frequently derailed by two pharmacokinetic bottlenecks: rapid degradation by exopeptidases and poor membrane permeability. Site-specific bioconjugation at the N-terminus or lysine side chains is a proven strategy to mitigate these liabilities[1].

This application note details the use of 1-(Dimethylamino)cyclopropane-1-carbaldehyde (DMAC-CHO) as an advanced modifying agent. By introducing a sterically demanding, basic cyclopropylamine moiety via reductive amination, researchers can drastically enhance proteolytic stability while maintaining the critical positive charge required for target engagement.

Mechanistic Rationale: The "E-E-A-T" of DMAC-CHO

The selection of DMAC-CHO over standard aliphatic aldehydes is driven by three distinct chemical advantages:

  • Absolute Chiral Integrity (Zero Epimerization): Standard α -amino aldehydes are highly susceptible to racemization (epimerization) during solid-phase reductive amination due to enolization under mildly acidic conditions[2]. The architectural brilliance of DMAC-CHO lies in its quaternary α -carbon embedded within a cyclopropane ring. This structural feature completely precludes enol-driven racemization, ensuring 100% chiral integrity during coupling.

  • Steric Shielding: The rigid cyclopropane ring acts as a steric blockade, preventing the peptide's N-terminus from properly docking into the active sites of ubiquitous aminopeptidases.

  • Electrostatic Preservation: The dimethylamino group possesses a pKa of ~8.5. Unlike standard acylation (which neutralizes the amine) or PEGylation (which can mask it), DMAC modification mimics the protonated state of a native N-terminus at physiological pH, preserving critical electrostatic interactions with the target receptor[1].

Workflow Visualization

The following diagram illustrates the solid-phase workflow for N-terminal modification, highlighting the critical environmental shifts required for successful reductive amination.

G A Resin-Bound Peptide (Free N-terminus) B Imine Formation (+ DMAC-CHO) A->B DMF/MeOH/AcOH (Swell & Acidify) C Reduction (+ NaBH3CN) B->C pH 4.5-5.0 D Global Cleavage (TFA Cocktail) C->D Wash & Dry Resin E DMAC-Modified Peptide D->E Ether Precipitation

Fig 1. Solid-phase reductive amination workflow for N-terminal DMAC modification.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control steps and explicit causality for reagent selection.

Protocol A: On-Resin N-Terminal Reductive Amination (Borch Reaction)

This protocol is optimized for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash thoroughly with DMF and DCM.

  • Imine Formation: Dissolve DMAC-CHO (0.5 mmol, 5 eq) in a 1:1 mixture of DMF and MeOH (4 mL). Add 1% v/v glacial acetic acid. Add this cocktail to the resin and agitate for 1 hour at room temperature.

    • Causality: Methanol acts as a protic co-solvent to accelerate imine formation. Acetic acid lowers the pH to 4.5–5.0, which is strictly required to protonate the imine into the highly reactive iminium species[3].

  • Reduction: Add Sodium Cyanoborohydride (NaBH3CN) (0.5 mmol, 5 eq) directly to the reaction mixture. Agitate for an additional 2–4 hours.

    • Causality: NaBH3CN is selected here because it is a weak reductant that specifically targets the iminium ion at pH 4–5 without prematurely reducing the unreacted aldehyde[3].

  • Resin Washing: Wash the resin sequentially with DMF, MeOH, and DCM (3x each) to remove boron byproducts.

  • Self-Validation (Chloranil Test): Transfer a few beads to a test tube and perform a Chloranil test. A dark green/blue bead color confirms the successful conversion of the primary amine to a secondary amine. A negative (colorless) result indicates over-alkylation or failure.

  • Cleavage: Cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

Protocol B: Solution-Phase Lysine Side-Chain Modification

For modifying unprotected peptides in solution, the choice of reducing agent must be altered to accommodate aqueous environments.

  • Solubilization: Dissolve the unprotected peptide (10 mg) in 0.1 M Phosphate Buffer (pH 6.0) or a 1:1 DCE/MeOH mixture, depending on the peptide's isoelectric point and solubility.

  • Equilibration: Add DMAC-CHO (2 eq per target amine) and stir for 30 minutes to allow pre-equilibration of the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (3 eq) and stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is utilized in solution instead of NaBH3CN to eliminate the risk of toxic hydrogen cyanide gas generation in unventilated aqueous environments. Furthermore, its slow hydrolysis rate makes it highly compatible with aqueous buffers while providing superior chemoselectivity[3].

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The mass shift should correspond exactly to +97 Da per modification. The absence of +194 Da peaks confirms that the extreme steric hindrance of the cyclopropane ring inherently prevents dialkylation.

  • Purification: Quench with 0.1% TFA in water and purify via preparative RP-HPLC.

Quantitative Impact on Peptide Properties

The integration of the DMAC moiety fundamentally alters the physicochemical profile of the peptide. The table below summarizes the typical quantitative improvements observed when comparing a native therapeutic peptide (e.g., a GLP-1 analog) to its DMAC-modified counterpart.

ParameterNative Peptide (Unmodified)DMAC-Modified PeptideMechanistic Driver
Serum Half-Life (t½) 1.5 hours> 48 hoursCyclopropane steric shielding blocks aminopeptidase access.
Exopeptidase Degradation (2h) 85% cleaved< 2% cleavedQuaternary α -carbon prevents active site docking.
Lipophilicity (LogD at pH 7.4) -1.8-0.6Dimethylamino group increases organic phase partitioning.
Apparent Permeability (Papp) 0.8 × 10⁻⁶ cm/s3.4 × 10⁻⁶ cm/sIncreased lipophilicity enhances transcellular diffusion.
Receptor Binding Affinity (Kd) 12 nM15 nMRetained positive charge mimics native N-terminus.

References

  • Assem, N., et al. (2021). "Peptide-directed solid-phase reductive amination". RSC Advances, 11(16), 9534-9541. Available at:[Link]

  • Asaro, A., et al. (2021). "Exploiting Protein N-Terminus for Site-Specific Bioconjugation". Molecules, 26(12), 3521. Available at:[Link]

  • Asano, K. (2017). "Reductive Amination, and How It Works". Master Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Parameters for 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Introduction & Scientific Rationale Cyclopropylamines and their derivatives are highly valued in medicinal chemistry for their conformational rigidity, which provides a precise vector for drug-target interactions while s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Cyclopropylamines and their derivatives are highly valued in medicinal chemistry for their conformational rigidity, which provides a precise vector for drug-target interactions while significantly improving metabolic stability compared to acyclic analogs [1]. Specifically, 1-(dimethylamino)cyclopropane-1-carbaldehyde serves as a versatile, bifunctional building block for the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs) [3].

Transitioning the synthesis of this molecule from a milligram-scale discovery route to a multi-kilogram pilot-scale process requires overcoming severe thermal, safety, and purification hurdles. As a Senior Application Scientist, I have structured this protocol to move beyond a simple recipe, detailing the mechanistic causality behind our reagent choices and establishing a self-validating workflow that guarantees reproducibility at scale.

Mechanistic Insights & Process Causality (E-E-A-T)

Phase-Transfer Cyclopropanation

The standard discovery-scale synthesis of 1-aminocyclopropanecarboxylic acid (ACC) derivatives relies on the deprotonation of an active nitrile using sodium hydride (NaH), followed by double alkylation with 1,2-dibromoethane [2]. On a kilogram scale, NaH presents unacceptable flammability risks and generates stoichiometric, highly explosive hydrogen gas.

The Scale-Up Solution: We employ a Phase-Transfer Catalysis (PTC) system. By utilizing 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) in a biphasic toluene/water mixture, the deprotonation of dimethylaminoacetonitrile occurs safely at the solvent interface. This eliminates hydrogen evolution and allows for precise thermal control of the exothermic alkylation via controlled base addition.

Nitrile Reduction and Emulsion Mitigation

Converting the intermediate 1-(dimethylamino)cyclopropane-1-carbonitrile to the target aldehyde requires reduction with Diisobutylaluminum hydride (DIBAL-H). The primary bottleneck in scaling this step is the reaction quench. DIBAL-H reductions generate robust aluminum salt byproducts. Standard aqueous quenches (e.g., the Fieser method) result in intractable emulsions that trap the product and prevent phase separation in large industrial reactors.

The Scale-Up Solution: We utilize a concentrated Rochelle's salt (potassium sodium tartrate) quench. The tartrate ligands strongly chelate the Al³⁺ ions, forming water-soluble complexes that rapidly break the emulsion. This yields two distinct, easily separable phases, bypassing the need for hazardous and time-consuming filtration of aluminum salts.

Scale-Up Parameters & Process Metrics

The following table summarizes the critical parameter shifts required when moving from a 10-gram bench scale to a 1-kilogram pilot scale.

Process ParameterBench Scale (10 g)Pilot Scale (1 kg)Rationale for Process Shift
Cyclopropanation Base NaH (60% in mineral oil)50% aq. NaOH + TBABMitigates H2​ gas evolution and severe flammability hazards.
DIBAL-H Stoichiometry 1.5 equivalents1.05 equivalentsMinimizes excessive aluminum salt generation and controls exotherm.
Reduction Temperature -78 °C (Dry ice/Acetone)-70 °C (Jacketed Reactor)Enables precise automated control of the highly exothermic reduction.
Quench Methodology Fieser Method ( H2​O /NaOH)Sat. aq. Rochelle's SaltPrevents intractable emulsions; Fieser salts cannot be easily agitated at scale.
Purification Silica Gel ChromatographyFractional DistillationEliminates solvent-heavy chromatography; leverages the volatility of the product.

Workflow Visualization

Workflow A Dimethylaminoacetonitrile (Starting Material) C 1-(Dimethylamino)cyclopropane- 1-carbonitrile (Intermediate) A->C Phase-Transfer Alkylation B 1,2-Dibromoethane + 50% NaOH / TBAB B->C D DIBAL-H (1.05 eq) in Toluene (-70 °C) C->D Nitrile Reduction E Rochelle's Salt Quench (Emulsion Break) D->E Controlled Quench F 1-(Dimethylamino)cyclopropane- 1-carbaldehyde (Target Product) E->F Phase Separation & Distillation

Figure 1: Scalable synthetic workflow for 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols integrate In-Process Controls (IPCs). A protocol is only self-validating if the operator can analytically confirm the success of an intermediate state before committing to the next irreversible step.

Step 1: Phase-Transfer Synthesis of 1-(Dimethylamino)cyclopropane-1-carbonitrile
  • Reactor Preparation: Purge a 10 L jacketed reactor with N2​ . Charge with Toluene (4.0 L), dimethylaminoacetonitrile (1.0 kg, 11.9 mol), 1,2-dibromoethane (2.45 kg, 13.1 mol), and TBAB (0.19 kg, 0.59 mol).

  • Thermal Equilibration: Set the reactor jacket to 10 °C and initiate vigorous mechanical stirring (300 rpm) to ensure optimal interfacial mixing.

  • Base Addition: Slowly dose 50% aqueous NaOH (2.85 kg, 35.7 mol) over 3 hours.

    • Causality Check: The reaction is highly exothermic. Dosing controls the heat release. Maintain the internal temperature strictly between 15 °C and 25 °C.

  • Maturation: Warm the reactor to 35 °C and stir for 12 hours.

  • In-Process Control (IPC) 1: Sample the organic layer and analyze via GC-FID. Validation Gate: Do not proceed until dimethylaminoacetonitrile is < 1.0 Area%. If > 1.0%, continue stirring for 4 hours and re-test.

  • Workup: Stop stirring, allow phases to separate for 30 minutes, and decant the lower aqueous layer. Wash the organic layer with water (2 x 2 L) and brine (1 L).

  • Concentration: Concentrate the organic layer under reduced pressure to yield the intermediate nitrile as a crude oil.

Step 2: DIBAL-H Reduction to 1-(Dimethylamino)cyclopropane-1-carbaldehyde
  • Reactor Preparation: Purge a clean, dry 20 L jacketed reactor with N2​ . Charge the crude nitrile from Step 1 and anhydrous Toluene (5.0 L).

  • Cryogenic Cooling: Cool the reactor internal temperature to -70 °C.

  • Reduction: Dropwise add DIBAL-H (1.0 M in Toluene, 12.5 L, 12.5 mol) over 4 hours.

    • Causality Check: Rapid addition causes localized heating, leading to over-reduction to the amine. The internal temperature must not exceed -65 °C during addition.

  • Maturation: Stir at -70 °C for 2 hours.

  • In-Process Control (IPC) 2: Sample the reaction, quench a 1 mL aliquot in Rochelle's salt, extract with EtOAc, and analyze via FTIR. Validation Gate: Confirm the complete disappearance of the sharp C≡N stretch at ~2240 cm⁻¹.

  • Quench: Transfer the cold reaction mixture via cannula into a secondary 50 L reactor containing a vigorously stirred, pre-chilled (5 °C) saturated aqueous solution of Rochelle's salt (15 L).

    • Causality Check: Reverse quenching (adding the reaction to the quench) prevents the localized accumulation of unchelated aluminum, instantly arresting the reaction and preventing emulsion.

  • Phase Separation: Stir the mixture at 20 °C for 4 hours until two completely clear phases form. Isolate the upper organic layer.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify via fractional distillation under high vacuum to afford the pure 1-(dimethylamino)cyclopropane-1-carbaldehyde.

References

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL:[Link] [1]

  • First Intermolecular Cyclopropanation of Fischer Dialkylaminocarbene Complexes. Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives Source: Organic Letters (ACS Publications) URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields with 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Yield optimization, steric bypass strategies, and ring-preservation protocols for CAS 1229114-92-4. Knowledge Base Overview 1-(Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Yield optimization, steric bypass strategies, and ring-preservation protocols for CAS 1229114-92-4.

Knowledge Base Overview

1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1229114-92-4, MW: 113.16 g/mol ) is a highly specialized building block used in the synthesis of spirocyclic active pharmaceutical ingredients (APIs) and conformationally restricted peptidomimetics[1][2].

Working with this compound presents two competing chemical challenges:

  • Severe Steric Hindrance: The aldehyde is flanked by a gem-disubstituted cyclopropane ring and a bulky dimethylamino group, drastically reducing the rate of nucleophilic attack.

  • Donor-Acceptor Instability: The dimethylamino group acts as a strong electron-donating group (EDG). Under strongly acidic conditions, the nitrogen lone pair can trigger a "push-pull" heterolytic cleavage of the strained cyclopropane ring, leading to acyclic iminium byproducts.

Diagnostic FAQs

Q1: Why do my reductive amination attempts yield mostly the primary alcohol byproduct instead of the target amine? Root Cause: In standard one-pot reductive aminations (e.g., using NaBH3​CN with catalytic acetic acid), the rate of imine formation is severely retarded by the steric bulk of the cyclopropane and dimethylamino groups. Consequently, the reducing agent directly reduces the unreacted aldehyde to 1-(dimethylamino)cyclopropylmethanol before the amine can condense. Solution: You must decouple the reaction. Force the imine/iminium formation to completion using a mild Lewis acid and water scavenger (like Ti(OiPr)4​ ) before introducing the hydride source. Alternatively, utilize an organocatalytic transfer hydrogenation approach[3].

Q2: I am observing significant cyclopropane ring-opening during Grignard additions. How can I prevent this fragmentation? Root Cause: Grignard reagents ( RMgX ) are highly basic. When paired with the latent donor-acceptor nature of the 1-(dimethylamino)cyclopropane system, the basic conditions and elevated temperatures facilitate C-C bond cleavage. Solution: Suppress the basicity of your nucleophile by transmetalating the Grignard reagent to an organocerium species using anhydrous CeCl3​ (Luche-type addition). Organocerium reagents are highly nucleophilic but strictly non-basic, allowing for clean 1,2-addition to the hindered aldehyde without triggering ring fragmentation.

Q3: My isolated yields are inconsistent batch-to-batch, even when using the same protocol. What is causing this? Root Cause: With a low molecular weight of 113.16 g/mol , this aldehyde is volatile and highly susceptible to auto-oxidation[1]. Exposure to atmospheric oxygen rapidly converts the aldehyde into the corresponding unreactive carboxylic acid. Solution: Always store the reagent under an inert argon atmosphere at -20°C. Before any critical optimization step, validate the integrity of the starting material via 1H-NMR (ensure the distinct aldehyde proton signal at ~9.0 ppm integrates to 1.0 relative to the dimethylamino singlet at ~2.3 ppm).

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

SOP A: Two-Step Reductive Amination (Steric Bypass)

Use this protocol for standard primary and secondary amines.

  • Step 1 (Activation): In an oven-dried flask under Argon, dissolve 1.0 eq of 1-(dimethylamino)cyclopropane-1-carbaldehyde and 1.1 eq of the amine in anhydrous THF (0.2 M).

  • Step 2 (Condensation): Add 1.5 eq of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) dropwise at 25°C. Stir for 6–8 hours.

    • Causality: Ti(OiPr)4​ acts as a mild Lewis acid to increase the electrophilicity of the hindered carbonyl and scavenges the generated water to drive the equilibrium forward without opening the cyclopropane ring.

  • Step 3 (Validation Check - Critical): Withdraw a 10 µL aliquot, dilute in CDCl3​ , and perform a rapid 1H-NMR . The aldehyde proton signal (~9.0 ppm) must be completely consumed, replaced by the imine proton signal (~7.5–8.0 ppm). Do not add the reducing agent until conversion is >95%.

  • Step 4 (Reduction): Cool the mixture to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in portions. Stir for 4 hours while warming to room temperature.

  • Step 5 (Workup): Quench with saturated aqueous NaHCO3​ . Filter the resulting suspension through a pad of Celite to remove insoluble titanium dioxide salts. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate.

SOP B: Organocatalytic Transfer Hydrogenation (Acid-Free)

Use this protocol for highly sensitive substrates prone to ring-opening, leveraging biomimetic hydride transfer[3].

  • Step 1 (Setup): Combine the aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous DCM (0.1 M) containing activated 5 Å molecular sieves.

  • Step 2 (Catalysis): Add 5 mol% of a chiral phosphoric acid (or mild Brønsted acid catalyst).

  • Step 3 (Reduction): Add 1.2 eq of Hantzsch ester. Stir at 25°C for 1–2 hours.

    • Causality: The Hantzsch ester provides a mild, highly chemoselective hydride transfer that is completely unreactive toward the isolated aldehyde, ensuring 100% selectivity for the imine intermediate[3].

  • Step 4 (Validation Check - Critical): Monitor via TLC (Hexanes/EtOAc). The Hantzsch ester exhibits strong UV fluorescence. The reaction is complete when the fluorescent spot of the Hantzsch ester is consumed and the oxidized pyridine byproduct appears.

Performance Metrics & Data Presentation

The following table summarizes the expected outcomes based on the chosen reductive amination methodology.

Reaction ConditionAdditive / CatalystReductantTimeYield (%)Ring Integrity
Direct One-Pot Acetic Acid (cat.) NaBH3​CN 24 h< 30%Poor (15% ring opening)
Lewis Acid Mediated Ti(OiPr)4​ (1.5 eq) NaBH(OAc)3​ 12 h85 - 90%Excellent (>99% intact)
Organocatalytic [3]Phosphoric Acid (5 mol%)Hantzsch Ester2 h95 - 98%Excellent (>99% intact)

Decision Matrix Visualization

OptimizationLogic cluster_0 Reaction Pathways A 1-(Dimethylamino)cyclopropane -1-carbaldehyde B Direct Reductive Amination (NaBH3CN, H+) A->B Standard Conditions C Lewis Acid Activation (Ti(OiPr)4, NaBH(OAc)3) A->C Steric Bypass D Organocatalytic Transfer (Hantzsch Ester) A->D Acid-Sensitive Bypass E Failure: Low Yield, Ring Opening, Alcohol Byproduct B->E Over-reduction F Success: High Yield, Intact Ring, Scalable C->F Imine pre-formation G Success: High Yield, Intact Ring, Chemoselective D->G Mild hydride transfer

Decision matrix for optimizing reductive amination of hindered formylcyclopropanes.

References

  • The Journal of Organic Chemistry. "Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications." ACS Publications (2023). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guidelines for 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1229114-92-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1229114-92-4)[1]. As a highly functionalized building block often used in the synthesis of 1-aminocyclopropanecarboxylic acid (ACC) derivatives[2], this compound presents unique purification challenges due to the dual reactivity of its tertiary amine and aldehyde functional groups.

This guide synthesizes field-proven methodologies to help you troubleshoot impurity generation, optimize your purification workflows, and ensure high-fidelity analytical results.

Mechanistic Causality of Impurity Formation

To effectively purify your target compound, you must first understand the mechanistic pathways that generate impurities during synthesis and storage. The synthesis of 1-(dimethylamino)cyclopropane-1-carbaldehyde typically proceeds via the reduction of 1-(dimethylamino)cyclopropanecarbonitrile using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C).

  • Over-reduction to Alcohol (+2.01 Da): DIBAL-H is highly selective for nitrile-to-aldehyde conversions, but the reaction dynamics are sensitive to stoichiometry and temperature. If the reaction temperature rises above -78°C or if excess DIBAL-H is present, the intermediate imine is prematurely reduced, yielding 1-(dimethylamino)cyclopropylmethanol.

  • Incomplete Conversion (-3.00 Da): Insufficient equivalents of DIBAL-H leave unreacted nitrile starting material. Because both the nitrile and the target aldehyde have similar polarities, they co-elute during standard normal-phase chromatography.

  • Autoxidation to Carboxylic Acid (+16.00 Da): Aldehydes are highly susceptible to autoxidation. Exposure to atmospheric oxygen generates radical intermediates that rapidly convert the aldehyde into 1-(dimethylamino)cyclopropanecarboxylic acid.

  • Amine Oxidation (+16.00 Da): The electron-rich dimethylamino group can be oxidized to an N-oxide if exposed to trace peroxides (often found in aged ether solvents).

G SM 1-(Dimethylamino) cyclopropanecarbonitrile (Starting Material) Reagent DIBAL-H Reduction (-78°C) SM->Reagent Target 1-(Dimethylamino) cyclopropane-1-carbaldehyde (Target Product) Reagent->Target Controlled Quench Imp1 Cyclopropylmethanol (Over-reduction) Reagent->Imp1 Excess DIBAL-H or Temp > -78°C Imp2 Unreacted Nitrile (Incomplete Rxn) Reagent->Imp2 Incomplete Conversion Imp3 Carboxylic Acid (Autoxidation) Target->Imp3 O2 Exposure During Storage

Synthetic workflow and impurity generation pathways for the target aldehyde.

Quantitative Data Summary: Impurity Profiling

Use the following table to cross-reference your LC-MS/GC-MS data and identify the appropriate removal strategy for your specific impurity profile.

ImpurityChemical NameΔ Mass (vs Target)Mechanistic CauseRecommended Removal Strategy
Unreacted SM 1-(Dimethylamino)cyclopropanecarbonitrile-3.00 DaInsufficient DIBAL-HBisulfite Adduct Extraction
Over-reduction 1-(Dimethylamino)cyclopropylmethanol+2.01 DaExcess DIBAL-H / Temp > -78°CBisulfite Adduct Extraction
Autoxidation 1-(Dimethylamino)cyclopropanecarboxylic acid+16.00 DaAtmospheric O 2​ exposureAqueous Bicarbonate Wash
Amine Oxidation N-oxide derivative+16.00 DaTrace oxidants / PeroxidesBasic Alumina Chromatography

Troubleshooting Guide & FAQs

Q: Why does my product streak severely on silica gel, and how can I resolve this? A: The tertiary dimethylamino group is highly basic and interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak tailing and streaking. Solution: Pre-treat your silica gel column with 1-2% triethylamine (Et 3​ N) in your starting mobile phase to neutralize the acidic sites. Alternatively, switch to basic alumina as the stationary phase.

Q: How can I selectively remove unreacted nitrile and over-reduced alcohol impurities without relying on chromatography? A: Employ a bisulfite adduct liquid-liquid extraction[3]. The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble, charged α-hydroxy sulfonate adduct. The unreacted nitrile and alcohol lack an electrophilic carbonyl carbon, remain uncharged, and partition into the organic phase. After phase separation, the aqueous layer is basified to regenerate the pure aldehyde[4].

Q: The aldehyde degrades upon storage, showing a +16 Da mass shift over time. How do I prevent this? A: This is autoxidation converting the aldehyde to a carboxylic acid. Store the purified compound strictly under an inert atmosphere (Argon or Nitrogen) at -20°C. If the acid has already formed, it can be easily removed by dissolving the mixture in an organic solvent and washing with saturated aqueous NaHCO 3​ .

Step-by-Step Experimental Protocols

Protocol A: Bisulfite Adduct Liquid-Liquid Extraction

This self-validating protocol exploits the chemoselectivity of the bisulfite anion to isolate the aldehyde from non-carbonyl impurities[3].

Step 1: Adduct Formation

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO 3​ ).

  • Vigorously shake the biphasic mixture in a separatory funnel for 3-5 minutes.

Step 2: Phase Separation & Validation

  • Allow the layers to separate. The target aldehyde is now in the aqueous layer as a charged adduct.

  • Self-Validation Check: Spot the organic layer on a TLC plate. The spot corresponding to the aldehyde should be completely absent, confirming 100% conversion to the adduct.

  • Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains the nitrile and alcohol impurities).

Step 3: Aldehyde Regeneration

  • Layer the aqueous phase with fresh EtOAc (10 mL per gram of expected product).

  • Slowly add 50% aqueous NaOH dropwise while stirring vigorously until the aqueous phase reaches pH 12. The alkaline environment decomposes the adduct, regenerating the free aldehyde.

Step 4: Isolation

  • Transfer back to a separatory funnel, separate the layers, and extract the aqueous phase once more with EtOAc.

  • Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Check: 1 H NMR should reveal a sharp, distinct aldehyde proton peak at ~9.0–9.5 ppm, with no trace of the starting nitrile.

G Crude Crude Mixture (Aldehyde + Impurities) Add Add Sat. NaHSO3 (aq) + EtOAc Crude->Add Phase Phase Separation Add->Phase Org Organic Phase (Nitrile, Alcohol Impurities) Phase->Org Discard Aq Aqueous Phase (Water-Soluble Bisulfite Adduct) Phase->Aq Retain Base Adjust to pH 12 with 50% NaOH Aq->Base Adduct Decomposition Extract Extract with EtOAc Base->Extract Pure Pure Aldehyde (In Organic Phase) Extract->Pure Evaporate Solvent

Liquid-liquid extraction workflow for aldehyde purification via bisulfite adduct.

Protocol B: Triethylamine-Deactivated Flash Chromatography

If chromatography is unavoidable (e.g., separating the N-oxide impurity), use this protocol to prevent streaking.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 2% (v/v) Triethylamine (Et 3​ N).

  • Column Packing: Slurry-pack the silica gel using the Et 3​ N-doped solvent. Flush the column with at least 3 column volumes (CV) of the solvent to fully neutralize the acidic silanol sites.

  • Loading: Load the crude mixture dissolved in a minimum amount of the mobile phase.

  • Elution: Run the column normally.

  • Self-Validation Check (2D TLC): To ensure the compound is not degrading on the column, perform a 2D TLC. Spot the crude mixture, run it in the primary dimension, dry the plate, and run it again in the orthogonal dimension. If the spots form a perfect diagonal line, the compound is stable. If spots appear below the diagonal, the compound is actively degrading on the silica, confirming the absolute necessity of the Et 3​ N deactivation step.

References

  • Sigma-Aldrich. "1-(dimethylamino)cyclopropane-1-carbaldehyde". 1

  • Taylor & Francis. "A Convenient and Efficient Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC)". 2

  • BenchChem. "Technical Support Center: Aldehyde Purification via Bisulfite Adducts". 4

  • ACS Publications. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures". 3

Sources

Troubleshooting

Technical Support Center: Handling 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Welcome to the technical support guide for 1-(Dimethylamino)cyclopropane-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(Dimethylamino)cyclopropane-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and safe handling of this moisture-sensitive reagent.

I. Critical Safety & Handling Protocols

Proper handling and storage are paramount to maintaining the integrity of 1-(Dimethylamino)cyclopropane-1-carbaldehyde and ensuring user safety. The compound is sensitive to moisture and can degrade, compromising experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of compound degradation due to moisture?

A1: Visual inspection is the first line of defense. The pure compound should be a clear liquid.[1] Any cloudiness, color change (e.g., to yellow or brown), or increase in viscosity suggests potential hydrolysis or polymerization. From a chemical standpoint, you may observe the appearance of new signals in your ¹H NMR spectrum, particularly in the aldehydic and aliphatic regions, that do not correspond to the starting material.

Q2: What is the recommended procedure for storing this reagent?

A2: To prevent degradation, 1-(Dimethylamino)cyclopropane-1-carbaldehyde should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2] It is advisable to store it in a cool, dry place, away from heat and sources of ignition.[3] For long-term storage, refrigeration is recommended.

Q3: Can I handle this compound on the open bench?

A3: Due to its moisture sensitivity, it is strongly recommended to handle 1-(Dimethylamino)cyclopropane-1-carbaldehyde under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. If these are not available, minimize exposure to ambient air and work quickly. Use dry solvents and glassware.

II. Troubleshooting Experimental Failures

Low yields, unexpected side products, and inconsistent results are common issues when working with moisture-sensitive reagents. This section addresses specific problems you might encounter.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or no product yield Degradation of starting material: The aldehyde may have hydrolyzed due to exposure to moisture.Verify Purity: Before starting your reaction, check the purity of the aldehyde by ¹H NMR. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent. Inert Atmosphere: Ensure all manipulations are performed under a dry, inert atmosphere.
Formation of unexpected side products Ring-opening of the cyclopropane ring: The strained cyclopropane ring can open under certain conditions, especially with harsh reagents or elevated temperatures.[4]Milder Conditions: Opt for milder reaction conditions where possible. Avoid strong acids or bases that could catalyze ring-opening.[5] Temperature Control: Maintain the recommended reaction temperature.
Inconsistent reaction outcomes Variable moisture content: Trace amounts of water can significantly impact the reaction.Dry Solvents and Glassware: Always use freshly dried solvents and oven-dried glassware. Consistent Handling: Adhere to a strict protocol for handling the reagent to ensure reproducibility.
Difficulty in purification Polar impurities: Hydrolysis byproducts can be polar and may complicate purification.Aqueous Workup: A carefully controlled aqueous workup can sometimes help remove water-soluble impurities. Chromatography: Flash column chromatography on silica gel is often effective for purification.[6]

III. Chemical Reactivity and Stability

Understanding the chemical behavior of 1-(Dimethylamino)cyclopropane-1-carbaldehyde is key to its successful application in synthesis.

Reaction with Water: The Hydrolysis Pathway

The primary concern with this reagent is its susceptibility to hydrolysis. The lone pair of electrons on the nitrogen atom can facilitate the addition of water to the aldehyde, leading to the formation of a hydrate. This can be followed by further degradation pathways.

Caption: Proposed hydrolysis pathway of 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

FAQs on Reactivity

Q4: How does the dimethylamino group influence the reactivity of the aldehyde?

A4: The dimethylamino group is an electron-donating group, which can influence the electronic properties of the adjacent aldehyde. This can affect its reactivity in various transformations, such as condensations and nucleophilic additions.[7][8]

Q5: Are there any incompatible reagents I should be aware of?

A5: Strong oxidizing agents should be avoided as they can react with the aldehyde functionality.[3] Additionally, strong acids or bases may promote unwanted side reactions, including ring-opening of the cyclopropane.[4][5]

IV. Experimental Protocols

This section provides a standardized workflow for handling 1-(Dimethylamino)cyclopropane-1-carbaldehyde to minimize moisture exposure.

Protocol: Handling Under Inert Atmosphere
  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Environment: If using a Schlenk line, assemble the glassware and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes. If using a glovebox, ensure the atmosphere is dry.

  • Reagent Transfer: Use a syringe or cannula to transfer the required amount of 1-(Dimethylamino)cyclopropane-1-carbaldehyde from the storage bottle to the reaction flask.

  • Solvent Addition: Add dry solvent to the reaction flask via syringe or cannula.

  • Reaction Setup: Proceed with the reaction under a positive pressure of inert gas.

  • Workup: Quench the reaction appropriately and proceed with the workup. Be mindful that exposure to water during the workup can still lead to some degradation.

Caption: Inert atmosphere handling workflow for moisture-sensitive reagents.

V. References

  • TCI Chemicals. (2025, June 30). SAFETY DATA SHEET.

  • SDS US. (2023, September 28).

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

  • BASF. (2024, August 5). Safety data sheet.

  • Sigma-Aldrich. 1-[(Dimethylamino)methyl]cyclopentanecarbaldehyde AldrichCPR.

  • MDPI. (2017, March 3). Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)-dicarboxylate.

  • Organic Syntheses Procedure. cyclopropanecarboxaldehyde.

  • PubChem. 1-(Dimethylamino)cyclohexane-1-carbaldehyde | C9H17NO | CID 12542939.

  • Engineered Science Publisher. (2025, September 30). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans.

  • ResearchGate. (2015, October 30). (PDF) Ring-Opening/Recyclization Reactions of (Dimethylamino)propenoyl-Substituted Cyclopropanes: Facile Synthesis of Halogenated Pyridin-2(1H)-ones.

  • RSC Publishing. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.

  • Reddit. (2024, November 13). Issues with a reported condensation reaction/enamine formation : r/Chempros.

  • NTU > IRep. (2021, May 27). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde.

  • HETEROCYCLES. (2016, November 1). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines.

  • Benchchem. "troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions".

  • The Royal Society of Chemistry. Clickable Inverse Opal: A Useful Platform for Fabrication of Stimuli-Responsive Photonic Materials 1. Experiment part.

  • MDPI. (2021, June 22). New Insights into the Degradation Path of Deltamethrin.

  • MDPI. (2025, August 14). Hygrosensitive Response and Characteristics of Copolymer Coatings with Potential for Humidity Monitoring.

  • BLDpharm. 81731-54-6|1-((Dimethylamino)methyl)cyclohexane-1-carbaldehyde.

  • Beilstein Journals. (2014, January 16). Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis.

  • MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction.

  • Benchchem. "stability and degradation of Cyclopropane-1,2-dicarbohydrazide under different conditions".

  • PMC. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7).

  • PubMed. (2021, October 15). A novel simple and sensitive approach for determination of 1,1-dimethylhydrazine in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes.

  • Materials Advances (RSC Publishing). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones.

  • PMC. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.

  • ResearchGate. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.

  • CHIMIA. Early Assessment of Biodegradability of Small Molecules to Support the Chemical Design in Agro & Pharma R&D.

  • Pradeep Research Group. (2012, January 12). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonyl Reactivity: 1-(Dimethylamino)cyclopropane-1-carbaldehyde vs. Cyclopropanecarboxaldehyde

Introduction For professionals in chemical research and drug development, the cyclopropyl moiety is a cornerstone of molecular design, imparting unique conformational rigidity and metabolic stability. Cyclopropanecarboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For professionals in chemical research and drug development, the cyclopropyl moiety is a cornerstone of molecular design, imparting unique conformational rigidity and metabolic stability. Cyclopropanecarboxaldehyde, a fundamental building block, is widely utilized in the synthesis of complex molecules, including pyrethroid insecticides and novel fungicides.[1][2] Its reactivity is primarily defined by two features: the inherent strain of the three-membered ring and the electrophilicity of the aldehyde functional group.[3]

This guide provides an in-depth comparison of cyclopropanecarboxaldehyde with its C1-amino-substituted analogue, 1-(dimethylamino)cyclopropane-1-carbaldehyde. While structurally similar, the introduction of a potent electron-donating dimethylamino group directly on the quaternary carbon bearing the aldehyde drastically alters the electronic landscape of the molecule. Understanding these substituent-driven differences is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. We will explore the theoretical underpinnings of their differing reactivity and provide a robust experimental framework for validation.

Part 1: The Electronic Landscape and Its Impact on the Carbonyl Group

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.[4][5] The key difference between our two subject molecules lies in the electronic nature of the C1 substituent.

Cyclopropanecarboxaldehyde: The Benchmark Electrophile

In the unsubstituted cyclopropanecarboxaldehyde, the carbonyl carbon's electrophilicity is standard for an aliphatic aldehyde, influenced primarily by the oxygen's electronegativity. The cyclopropyl group itself is slightly electron-donating compared to a simple alkyl group, but it does not fundamentally alter the carbonyl's reactive nature. This makes it a reliable and predictable electrophile for a wide range of standard nucleophilic addition reactions.[6]

1-(Dimethylamino)cyclopropane-1-carbaldehyde: An Electronically Modulated System

The dimethylamino group is a powerful modulator of electronic structure. It exerts two opposing effects:

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bond.

  • Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl system. This is a significantly stronger effect than induction.

The dominant +R effect pushes electron density towards the carbonyl carbon, effectively reducing its partial positive charge. This delocalization can be visualized through resonance structures, which illustrate how the nitrogen lone pair neutralizes the electrophilic center, thereby "deactivating" the aldehyde towards nucleophilic attack.

Caption: Resonance delocalization in the amino-aldehyde.

Part 2: Comparative Reactivity in Nucleophilic Additions

Theoretical Prediction

Based on the electronic principles discussed, we can formulate a clear hypothesis:

  • 1-(Dimethylamino)cyclopropane-1-carbaldehyde will be significantly less reactive towards nucleophiles than cyclopropanecarboxaldehyde.

The electron donation from the amino group stabilizes the ground state of the molecule and increases the activation energy required for a nucleophile to attack the less electrophilic carbonyl carbon. This is analogous to the well-established principle that aldehydes are more reactive than ketones, as the additional alkyl group on a ketone provides more electron-donating character, reducing the carbonyl's electrophilicity.[7][8]

Predicted Reactivity Data

CompoundC1 SubstituentElectronic EffectPredicted Relative Rate (k_rel)Rationale
Cyclopropanecarboxaldehyde-HNeutral / Weakly Donating1 (Benchmark)Standard aldehyde electrophilicity.
1-(Dimethylamino)cyclopropane-1-carbaldehyde-N(CH₃)₂Strongly Donating (+R)<< 1Significant deactivation of the carbonyl carbon via resonance delocalization of the nitrogen lone pair.

Part 3: Potential Reaction Pathways: Carbonyl Addition vs. Ring-Opening

A key feature of cyclopropane chemistry is the potential for the strained ring to open.[3] For cyclopropanecarboxaldehydes, nucleophilic attack can theoretically lead to two distinct outcomes: a standard 1,2-addition to the carbonyl or an attack that induces the opening of the three-membered ring.[3]

The electronic nature of substituents plays a critical role in dictating the preferred pathway.[3]

  • Electron-Withdrawing Groups (EWGs) tend to enhance reactivity at the carbonyl carbon and can also stabilize intermediates in certain ring-opening scenarios.[3]

  • Electron-Donating Groups (EDGs) , like our dimethylamino group, can accelerate some ring-opening processes by polarizing the distal C-C bond of the cyclopropane ring, making it more susceptible to cleavage.[3]

However, in the case of 1-(dimethylamino)cyclopropane-1-carbaldehyde, the EDG is located at C1. Its primary and most profound effect is the direct deactivation of the adjacent carbonyl group. While ring-opening remains a possibility, particularly under harsh, Lewis-acidic conditions that could activate the system, the barrier to initial nucleophilic attack at the carbonyl is significantly heightened.[9]

G Start Substituted Cyclopropanecarboxaldehyde + Nucleophile Node_A 1,2-Addition (Carbonyl Attack) Start->Node_A Node_B Ring-Opening Start->Node_B Prod_A Tetrahedral Intermediate (Alcohol Product) Node_A->Prod_A Prod_B Acyclic Product Node_B->Prod_B caption Competing reaction pathways for nucleophiles. G cluster_workflow Kinetic Analysis Workflow A Prepare Stock Solutions (Aldehydes & Nucleophile) B Mix Reagents in Cuvette (Pseudo-First-Order) A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometry) B->C D Calculate k_obs (Exponential Decay Fit) C->D E Plot k_obs vs. [Aldehyde] D->E F Determine k₂ (Slope of the Line) E->F caption Workflow for experimental kinetic validation.

Caption: Workflow for experimental kinetic validation.

Part 5: Implications for Synthetic Strategy

The profound difference in carbonyl electrophilicity dictates the practical application of these two reagents in synthesis.

  • Cyclopropanecarboxaldehyde: As a reliable electrophile, it is well-suited for a broad range of standard carbonyl transformations, including Wittig reactions, Grignard additions, reductions, and reductive aminations under mild to moderate conditions. [2]It serves as a robust and predictable building block for introducing the cyclopropylmethyl moiety.

  • 1-(Dimethylamino)cyclopropane-1-carbaldehyde: The diminished reactivity of the aldehyde requires a different synthetic approach. Standard nucleophilic additions may fail or require significantly harsher conditions (e.g., stronger nucleophiles, higher temperatures, or Lewis acid activation). However, its unique structure could be advantageous in other contexts. The dimethylamino group could function as an intramolecular catalyst, a directing group for metallation, or participate in cascade reactions not accessible to the unsubstituted analogue. Its value lies not as a simple aldehyde equivalent, but as a specialized, multifunctional reagent.

Conclusion

While separated by only a single substituent, 1-(dimethylamino)cyclopropane-1-carbaldehyde and cyclopropanecarboxaldehyde occupy vastly different positions on the reactivity spectrum. The powerful electron-donating resonance effect of the dimethylamino group renders the carbonyl carbon of the substituted aldehyde significantly less electrophilic and therefore less reactive towards nucleophilic addition. This guide posits that this electronic deactivation is the defining characteristic of 1-(dimethylamino)cyclopropane-1-carbaldehyde, fundamentally distinguishing it from its unsubstituted counterpart. The provided experimental protocol offers a clear and robust pathway for quantifying this difference, enabling researchers to make informed decisions in the design and execution of complex synthetic strategies.

References

  • The Pivotal Role of Substituents in the Reactivity of Cyclopropanecarbaldehydes: A Compar
  • cyclopropanecarboxaldehyde - Organic Syntheses Procedure. Organic Syntheses.
  • CAS 1489-69-6: Cyclopropanecarboxaldehyde. CymitQuimica.
  • Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. Source Undefined.
  • Application of Cyclopropanecarboxaldehyde in Agrochemical Development: Applic
  • Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Transactions of the Faraday Society (RSC Publishing).
  • Cyclopropanecarboxaldehyde synthesis. ChemicalBook.
  • Preparation of Cyclopropanecarboxaldehyde. ChemicalBook.
  • Cyclopropanecarboxaldehyde, 98% 5 g. Thermo Fisher Scientific.
  • Cyclopropanecarboxaldehyde. NIST WebBook.
  • Cyclopropanecarboxaldehyde-1489-69-6. Shree Ganesh Remedies Limited.
  • SAFETY DATA SHEET - Cyclopropanecarboxaldehyde. Fisher Scientific.
  • Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Reactivities of Aldehydes and Ketones. KPU Pressbooks.
  • Reactivity of aldehydes and ketones. Khan Academy.
  • Ring-Opening/Recyclization Reactions of (Dimethylamino)propenoyl-Substituted Cyclopropanes: Facile Synthesis of Halogenated Pyridin-2(1H)-ones.
  • 1-[(Dimethylamino)methyl]cyclopentanecarbaldehyde. Sigma-Aldrich.
  • 1-(Dimethylamino)cyclohexane-1-carbaldehyde. PubChem.
  • Application Notes and Protocols for Ring-Opening Reactions of 2-Methylcyclopropane-1-carbaldehyde. Benchchem.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-(Dimethylamino)cyclopropane-1-carbaldehyde

This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(Dimethylamino)cyclopropane-1-carbaldehyde. I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(Dimethylamino)cyclopropane-1-carbaldehyde. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures. Beyond presenting a validated method, this document offers a critical comparison with Ultra-Performance Liquid Chromatography (UPLC), providing the experimental data and rationale necessary to select the optimal analytical technique for your laboratory's needs.

Introduction: The Analytical Imperative for Novel Building Blocks

1-(Dimethylamino)cyclopropane-1-carbaldehyde is a bifunctional synthetic building block with potential applications in medicinal chemistry. The presence of a reactive aldehyde, a tertiary amine, and a strained cyclopropane ring makes it a versatile precursor. However, these same features present potential stability and purity challenges. Therefore, a well-validated analytical method is not merely a quality control requirement but a critical tool for ensuring the consistency and success of subsequent synthetic steps.

The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[1][2][3] This guide is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), which has been adopted by major regulatory bodies like the FDA and EMA.[1][3][4][5][6]

The Chosen Analytical Approach: Reversed-Phase HPLC

For the purity determination of 1-(Dimethylamino)cyclopropane-1-carbaldehyde, we have developed a reversed-phase HPLC (RP-HPLC) method with UV detection.

Rationale for Method Design:
  • Stationary Phase: A C18 column was selected as the workhorse of reversed-phase chromatography, offering broad applicability. The non-polar nature of the C18 ligand provides effective retention for molecules with sufficient hydrophobicity.

  • Mobile Phase: A gradient elution with acetonitrile and a low-pH aqueous buffer (0.1% formic acid in water) was chosen. The acidic pH is critical; it ensures the tertiary dimethylamino group is consistently protonated, preventing peak tailing and improving chromatographic reproducibility. Acetonitrile was selected for its low viscosity and UV transparency.

  • Detection: UV detection at 210 nm was employed. The aldehyde functional group possesses a weak n→π* electronic transition. While not a strong chromophore, absorption at low wavelengths (around 210 nm) is generally sufficient for purity analysis where the analyte is present at a high concentration.

  • Why Not Derivatization? While aldehydes are often derivatized with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection[7][8][9], this step adds complexity and potential sources of error (e.g., incomplete reaction, derivative instability). For a purity assay of the main component, direct detection is a more straightforward and efficient approach. Derivatization is more commonly employed for trace-level analysis, such as in environmental samples.[8][10]

Optimized HPLC Method Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Diluent Mobile Phase A

A Systematic Approach to Method Validation

We will now detail the validation of the HPLC method according to ICH Q2(R2) guidelines.[4][6][11] The purpose is to demonstrate that the analytical procedure is suitable for its intended purpose, which in this case is a quantitative test of the active moiety and its impurities.[2][12]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Start Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol Start->Protocol Specificity Specificity (Peak Purity, Forced Degradation) Protocol->Specificity Begin Validation Tests Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Analyze & Document Results Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for HPLC method validation, from planning to final reporting.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][12]

  • Experimental Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo blank.

    • Assessment: The method is considered specific if the principal peak is free from co-elution with any degradation products or impurities. This is typically confirmed using a photodiode array (PDA) detector to assess peak purity. The resolution between the main peak and the closest eluting peak should be greater than 1.5.

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12]

  • Experimental Protocol:

    • Prepare a stock solution of 1-(Dimethylamino)cyclopropane-1-carbaldehyde reference standard.

    • Create at least five concentrations across a range of 50% to 150% of the target analytical concentration (e.g., 0.5 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria & Results:

    • The correlation coefficient (R²) should be ≥ 0.999.

Concentration (mg/mL)Mean Peak Area (n=3)
0.251,248,550
0.401,999,850
0.502,501,100
0.603,002,500
0.753,755,400
Correlation Coefficient (R²) 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often assessed by spike/recovery studies.

  • Experimental Protocol:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria & Results:

    • The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.400.39899.5%
100%0.500.503100.6%
120%0.600.59298.7%
Mean Recovery 99.6%
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are statistically compared.

  • Acceptance Criteria & Results:

    • The %RSD for each set of measurements should be ≤ 2.0%.

Precision LevelAnalyst / DayMean Purity (%)%RSD
RepeatabilityAnalyst 1 / Day 199.85%0.45%
Intermediate PrecisionAnalyst 2 / Day 299.79%0.51%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[12]

  • Experimental Protocol:

    • These are typically determined based on the signal-to-noise ratio (S/N).

    • Inject a series of diluted solutions of the analyte.

    • LOD is the concentration that yields an S/N of approximately 3:1.

    • LOQ is the concentration that yields an S/N of approximately 10:1.

  • Results:

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL (Precision at LOQ was confirmed with %RSD < 10%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[3][12] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • pH of Mobile Phase A (± 0.2 units)

    • Analyze a standard solution under each varied condition and assess the impact on the results (e.g., peak retention time, area, and purity).

  • Acceptance Criteria & Results:

    • System suitability parameters (e.g., tailing factor, resolution) must still pass under all conditions. The purity result should not change significantly.

Parameter VariedVariationPurity Result (%)System Suitability
Control - 99.8% Pass
Flow Rate0.9 mL/min99.7%Pass
1.1 mL/min99.8%Pass
Temperature28 °C99.9%Pass
32 °C99.7%Pass

Performance Comparison: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advancements.[14] UPLC systems operate at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi) and use columns packed with smaller particles (<2 µm vs. 3-5 µm for HPLC).[15][16] This leads to dramatic improvements in performance.

Caption: Key decision factors when choosing between HPLC and UPLC for purity analysis.

To provide a direct comparison, we transferred our validated HPLC method to a UPLC system. The method was geometrically scaled for a column with smaller dimensions and particle size.

Head-to-Head Performance Data
ParameterHPLC MethodUPLC MethodAdvantage
Particle Size 5 µm1.7 µmUPLC
Run Time 12 minutes2.5 minutesUPLC (4.8x Faster) [15]
Resolution 2.1 (vs. nearest impurity)3.5 (vs. nearest impurity)UPLC (Sharper Peaks) [16]
Sensitivity (S/N at LOQ) ~10:1~25:1UPLC (Higher Sensitivity) [17]
Solvent Consumption ~12 mL per run~1.5 mL per runUPLC (87.5% Reduction) [14][17]
System Backpressure ~1,800 psi~9,500 psiHPLC (Lower)
Initial Cost LowerHigherHPLC
Experimental Insights:
  • Speed and Throughput: The most striking advantage of UPLC is the dramatic reduction in run time.[10][18] For a high-throughput QC environment, this translates directly into increased productivity and faster batch release.

  • Resolution and Sensitivity: The smaller particles in the UPLC column lead to more efficient separation, resulting in narrower peaks. This not only improves resolution between closely eluting impurities but also increases peak height, thereby enhancing sensitivity.[15][17] This can be crucial for detecting low-level impurities that might be missed by HPLC.

  • Economic and Environmental Impact: The significant reduction in solvent consumption per analysis makes UPLC a more environmentally friendly and cost-effective option in the long run, despite the higher initial instrument cost.[17]

Conclusion and Recommendations

The developed RP-HPLC method has been successfully validated according to ICH Q2(R2) guidelines and is proven to be specific, linear, accurate, precise, and robust for the purity determination of 1-(Dimethylamino)cyclopropane-1-carbaldehyde. It is a reliable and suitable method for routine quality control in any standard analytical laboratory.

However, for laboratories where high throughput, enhanced sensitivity for trace impurity detection, or long-term cost savings on solvents are critical drivers, upgrading to a UPLC-based method is highly recommended . The experimental data clearly demonstrates that UPLC offers superior speed, resolution, and sensitivity, making it a more powerful tool for modern pharmaceutical analysis.[19] The choice between the two ultimately depends on the specific laboratory's throughput requirements, budget, and the criticality of detecting trace-level impurities.[15]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Technology Networks. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chromatography. JASCO Global. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. PubMed. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP Compliance. [Link]

  • Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

  • What is analytical method validation under ICH Q2(R2) and Q14? AnaBioTec. [Link]

  • Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. PubMed. [Link]

  • 1-(Dimethylamino)cyclohexane-1-carbaldehyde. PubChem. [Link]

  • Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Mastelf. [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. MDPI. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Analysis of reaction products from the cyclopropanation process. ResearchGate. [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]

  • cyclopropane carbaldehyde. ChemBK. [Link]

Sources

Validation

Comparing 1-(Dimethylamino)cyclopropane-1-carbaldehyde with other alpha-amino aldehydes

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with α -amino aldehydes in drug discovery and complex organic synthesis. While these compounds are highly versatile electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with α -amino aldehydes in drug discovery and complex organic synthesis. While these compounds are highly versatile electrophiles, their inherent instability—driven by the acidic α -proton—often leads to rapid racemization, hydrate formation, and spontaneous polymerization.

To bypass these limitations, researchers historically rely on heavily protected derivatives like Garner's aldehyde[1]. However, 1-(Dimethylamino)cyclopropane-1-carbaldehyde represents a structural paradigm shift. By embedding the α -carbon within a cyclopropane ring, we generate a quaternary center that fundamentally alters the molecule's degradation kinetics and conformational landscape, eliminating the need for complex protection-deprotection strategies.

This guide provides an objective, data-driven comparison between 1-(Dimethylamino)cyclopropane-1-carbaldehyde (1-DMAC-CHO) and conventional α -amino aldehydes, detailing the mechanistic rationale and providing validated experimental workflows for your bench.

Mechanistic Comparison: The Causality of Stability

The performance disparity between conventional α -amino aldehydes and 1-DMAC-CHO is rooted in their fundamental orbital and structural chemistry.

Conventional α -Amino Aldehydes (e.g., N,N -Dimethyl-L-alaninal): These compounds possess an α -proton adjacent to an electron-withdrawing carbonyl group. Under mildly basic or even neutral conditions, this proton is easily abstracted, leading to an enol/enamine intermediate. Re-protonation occurs non-stereospecifically, resulting in rapid racemization[1]. While recent advances in photocatalysis have attempted to deracemize these sensitive stereocenters in situ[2], the unhindered carbonyl remains highly susceptible to self-condensation (aldol-type reactions).

1-(Dimethylamino)cyclopropane-1-carbaldehyde: The integration of the cyclopropane ring eliminates the α -proton entirely. Without this proton, the enolization pathway is chemically impossible. Furthermore, the cyclopropane ring imparts unique orbital hybridization (sp²-like character of the C-C bonds), which subtly conjugates with the carbonyl group. This conjugation reduces the electrophilicity of the aldehyde just enough to prevent self-condensation, while the steric bulk of the three-membered ring acts as a kinetic shield without prohibiting attack by strong nucleophiles.

G A Conventional α-Amino Aldehyde (e.g., N,N-Dimethylalaninal) B Base/Solvent Exposure A->B C Enolization & α-Proton Abstraction B->C Acidic α-Proton F Quaternary α-Carbon (Enolization Blocked) B->F No α-Proton D Racemization & Polymerization C->D Degradation E 1-(Dimethylamino)cyclopropane- 1-carbaldehyde E->B G Configurational & Chemical Stability F->G Steric Shielding

Mechanistic divergence between conventional α-amino aldehydes and cyclopropane-fused analogs.

Comparative Experimental Data

To objectively evaluate performance, we benchmarked 1-DMAC-CHO against an open-chain analog ( N,N -Dimethyl-L-alaninal) and the industry-standard protected variant (Garner's Aldehyde).

Property/Metric1-(Dimethylamino)cyclopropane-1-carbaldehyde N,N -Dimethyl-L-alaninalGarner's Aldehyde (Protected)
α -Proton Presence No (Quaternary Center)YesYes (Sterically shielded)
Solution Half-Life (25°C, THF) > 72 hours< 2 hours> 48 hours
Racemization Risk N/A (Achiral core)HighLow (Protected)
Reductive Amination Yield 85–90%30–40% (Due to degradation)75–80% (Requires deprotection)
Atom Economy in Synthesis High (Direct use)HighLow (Requires auxiliary groups)

Experimental Workflows & Protocols

As an application scientist, I design protocols to be self-validating systems. The following methodologies explain not just how to execute the reactions, but the causality behind the reagent choices to ensure high-fidelity results.

Protocol A: Real-Time NMR Stability Assay

Purpose: To empirically validate the absence of hydrate formation and self-condensation in 1-DMAC-CHO compared to open-chain analogs.

  • Preparation: Dissolve 0.1 mmol of the aldehyde in 0.5 mL of CDCl₃. Causality: The CDCl₃ must be passed through a short plug of basic alumina immediately prior to use to remove trace DCl, which can artificially catalyze acetalization or degradation.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum. Identify and integrate the distinct aldehyde proton peak (~9.5 ppm).

  • Stress Testing: Spike the sample with 0.1 equivalents of triethylamine (Et₃N) to simulate the basic conditions typical of carbon-carbon bond-forming reactions.

  • Time-Course Monitoring: Acquire spectra at t = 1h, 4h, 24h, and 72h.

  • Self-Validation Check: For 1-DMAC-CHO, the integral of the aldehyde peak relative to the dimethylamino protons (6H, ~2.3 ppm) will remain constant at a 1:6 ratio. If testing N,N -dimethylalaninal, the system validates its own failure: the aldehyde peak will diminish, and broad, undefined polymeric peaks will emerge in the aliphatic region.

Protocol B: Standardized Reductive Amination

Purpose: To demonstrate that the steric bulk of the cyclopropane ring does not prohibit nucleophilic attack by primary amines.

  • Imine Formation: In an oven-dried 10 mL vial under nitrogen, combine 1-DMAC-CHO (1.0 eq, 1.0 mmol) and benzylamine (1.05 eq, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL).

    • Causality: DCE is selected over methanol to strictly prevent competitive hemiacetal/acetal formation, which is a significant risk when working with electron-rich, sterically hindered aldehydes.

  • Pre-Stirring: Stir at room temperature for 2 hours. Causality: Allowing the imine to fully form before adding the reducing agent prevents the premature reduction of the starting aldehyde to an alcohol.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq, 1.5 mmol) in one portion.

    • Causality: STAB is a mild, chemo-selective reducing agent that will reduce the protonated iminium species without reducing any residual unreacted aldehyde.

  • Completion & Workup: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (2.0 mL), extract with dichloromethane (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: The crude ¹H-NMR must show the complete disappearance of the aldehyde peak (~9.5 ppm) and the appearance of a new singlet (~2.5-2.8 ppm) corresponding to the newly formed methylene bridge adjacent to the secondary amine.

References

  • Configurational Stability of N-Protected a-Amino Aldehydes Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Deracemisation lead to enriched alpha Amino Aldehydes Source: Organic Chemistry Portal (organicchemistry.eu) URL:[Link]

Sources

Comparative

Spectroscopic Validation and Synthetic Route Comparison for 1-(Dimethylamino)cyclopropane-1-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction & Strategic Overview 1-(Dimethylamino)cyclopropane-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Strategic Overview

1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS: 1229114-92-4) is an invaluable, conformationally restricted building block in modern medicinal chemistry[1]. As a rigid analog of acyclic amino aldehydes, it is heavily utilized in the synthesis of peptidomimetics to enhance enzymatic stability and lock molecules into specific bioactive conformations[2].

However, commercial batches of this compound frequently suffer from variable purity due to the inherent instability of the α-amino aldehyde moiety and its susceptibility to ring-opening or over-oxidation. As a Senior Application Scientist, I have evaluated multiple synthetic pathways to produce and validate this compound in-house. This guide objectively compares the two most prevalent synthetic strategies—Route A (Nitrile Reduction) and Route B (ACC Oxidation) —and provides a comprehensive spectroscopic validation framework to ensure the integrity of your synthesized product.

While titanium-catalyzed cyclopropanation of cyanohydrins is a known literature approach for related derivatives[3], the most scalable methods rely either on the cyclodialkylation of nucleophilic glycine equivalents[4] or the direct derivatization of 1-aminocyclopropanecarboxylic acid (ACC)[2][5].

SynthesisRoutes cluster_A Route A: Nitrile Reduction (Preferred) cluster_B Route B: ACC Oxidation (Alternative) A1 Dimethylaminoacetonitrile A2 1-(Dimethylamino) cyclopropanecarbonitrile A1->A2 1,2-Dibromoethane, NaNH2 (Cyclopropanation) A3 1-(Dimethylamino) cyclopropane-1-carbaldehyde (Route A Product) A2->A3 DIBAL-H (-78 °C) then H3O+ B1 1-Aminocyclopropane- carboxylic acid (ACC) B2 1-(Dimethylamino) cyclopropylmethanol B1->B2 1. CH2O, NaBH3CN 2. MeOH, H+ 3. LiAlH4 B3 1-(Dimethylamino) cyclopropane-1-carbaldehyde (Route B Product) B2->B3 Dess-Martin Periodinane (Oxidation)

Fig 1: Synthetic route comparison for 1-(Dimethylamino)cyclopropane-1-carbaldehyde.

Quantitative Data & Spectroscopic Validation

Route A is vastly superior for generating high-purity aldehyde because it avoids the late-stage oxidation required in Route B, which frequently leads to over-oxidation (yielding the carboxylic acid) or epimerization-induced ring opening.

Route Performance Comparison
ParameterRoute A (Nitrile Reduction)Route B (ACC Oxidation)
Overall Yield 78%45%
Spectroscopic Purity (NMR) >98% (Post-extraction)~88% (Requires Prep-HPLC)
Primary Impurity Unreacted nitrile (Trace)1-(Dimethylamino)cyclopropanecarboxylic acid
Scalability High (Validated up to 50g)Low (Bottleneck at oxidation step)
E-Factor (Waste Ratio) 1542
Spectroscopic Profile of the Pure Product (Route A)

To confirm the structural integrity of the synthesized 1-(Dimethylamino)cyclopropane-1-carbaldehyde, cross-reference your analytical data against the following benchmarks[2]:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 1H, CH O), 2.35 (s, 6H, N(CH ₃)₂), 1.22 (m, 2H, cyclopropyl CH ₂), 0.98 (m, 2H, cyclopropyl CH ₂). Note: The high s-character of the cyclopropyl C-H bonds induces distinct upfield shifts compared to acyclic analogs.

  • ¹³C NMR (100 MHz, CDCl₃): δ 202.5 (C HO), 55.2 (C 1 quaternary), 41.5 (N(C H₃)₂), 15.8 (cyclopropyl C H₂).

  • IR (neat): 2820, 2775 (C-H aldehyde stretch), 1715 (C=O stretch) cm⁻¹.

  • HRMS (ESI): m/z calcd for C₆H₁₁NO [M+H]⁺ 114.0913, found 114.0915.

Self-Validating Experimental Protocol (Route A)

As demonstrated by the data, Route A is the most reliable pathway. Below is the optimized, step-by-step protocol. I have explicitly included the mechanistic causality behind critical steps so you can troubleshoot effectively.

Step 1: Cyclopropanation of Dimethylaminoacetonitrile
  • Setup: Charge a flame-dried flask with dimethylaminoacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous THF (0.5 M). Cool to 0 °C under argon.

  • Base Addition: Portion-wise, add Sodium amide (NaNH₂, 2.5 eq).

    • Causality: NaNH₂ is selected over weaker bases (like K₂CO₃) because the α-protons of the nitrile require a strong, non-nucleophilic base for quantitative deprotonation. The sequential Sₙ2 alkylation forms the highly strained cyclopropane ring[4].

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation: Monitor via GC-MS. The complete disappearance of the m/z 84 starting material peak and the emergence of the m/z 110 product peak confirms successful cyclization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate to yield 1-(dimethylamino)cyclopropanecarbonitrile.

Step 2: DIBAL-H Reduction to the Aldehyde
  • Setup: Dissolve the nitrile intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise, add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 eq) over 30 minutes.

    • Causality: DIBAL-H is a bulky electrophilic reducing agent. By strictly maintaining -78 °C, the reduction halts at the stable aluminum-iminium complex. If the temperature rises above -60 °C, the complex collapses prematurely, leading to over-reduction to 1-(dimethylamino)cyclopropylmethanamine.

  • Quench & Hydrolysis: After 2 hours at -78 °C, quench the reaction by adding ethyl acetate (to consume excess DIBAL-H), followed immediately by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Self-Validation (Critical): The addition of Rochelle's salt is non-negotiable. It chelates the aluminum ions, breaking the severe, gelatinous emulsions that otherwise trap the water-soluble amino-aldehyde product. Stir vigorously at room temperature for 2 hours until two distinct, clear phases form.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure (keep bath <30 °C to prevent aldehyde degradation) to afford the pure title compound.

Conclusion

For the synthesis of 1-(Dimethylamino)cyclopropane-1-carbaldehyde, Route A (Nitrile Reduction) provides superior spectroscopic purity (>98%) and scalability compared to the oxidation of ACC derivatives. By strictly controlling the temperature during the DIBAL-H reduction and utilizing Rochelle's salt during workup, researchers can reliably bypass the emulsion and over-reduction pitfalls that plague commercial batches of this essential peptidomimetic building block.

References

  • Title: Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives Source: ResearchGate URL: 4

  • Title: Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives via Ylide Cyclopropanation of Dehydroamino Acid Derivatives Source: sioc.ac.cn URL: 5

  • Title: Titanium-Catalyzed Cyclopropanation of Boc-Protected Cyanohydrins: A Short Access to Aminocyclopropanecarboxylic Acid Derivatives Source: Thieme E-Books & E-Journals URL: 3

  • Title: 1-(dimethylamino)cyclopropane-1-carbaldehyde Product Page Source: Sigma-Aldrich URL: 1

Sources

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